Technical Documentation Center

1-hydroxypiperidine-2-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-hydroxypiperidine-2-carboxamide
  • CAS: 2624134-80-9

Core Science & Biosynthesis

Foundational

Therapeutic Targeting of Cathepsin C: In Vitro Mechanism of Action of 1-Hydroxypiperidine-2-Carboxamide Derivatives

Executive Summary The1 scaffold has emerged as a privileged pharmacophore in medicinal chemistry, specifically engineered to target and inhibit 2, also known as Dipeptidyl Peptidase 1 (DPP-1)[1][2]. CatC is a lysosomal c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The1 scaffold has emerged as a privileged pharmacophore in medicinal chemistry, specifically engineered to target and inhibit 2, also known as Dipeptidyl Peptidase 1 (DPP-1)[1][2]. CatC is a lysosomal cysteine dipeptidyl aminopeptidase responsible for the maturation of pro-inflammatory Neutrophil Serine Proteases (NSPs). This technical whitepaper dissects the in vitro mechanism of action, structural causality, and the self-validating experimental workflows required to evaluate this compound class.

Molecular Architecture & Target Engagement

To understand the efficacy of 1-hydroxypiperidine-2-carboxamide derivatives, we must analyze the structural causality behind their interaction with the CatC active site.

The Covalent Reversible Warhead

Most highly potent CatC inhibitors utilizing this scaffold incorporate a cyano (nitrile) group. This acts as an electrophilic warhead that undergoes a nucleophilic attack by the catalytic Cys234 thiolate of CatC[3]. This reaction forms a reversible thioimidate adduct. The reversibility is crucial; it minimizes the long-term toxicity and off-target immunogenicity often associated with irreversible covalent binders.

The S2 Pocket and the Exclusion Domain

CatC is unique among cathepsins because it possesses an "exclusion domain" (Asp1-Gly119) that restricts its activity to dipeptidyl exopeptidase cleavage[4].

  • S2 Subsite Binding: The piperidine ring is perfectly contoured to occupy the S2 subsite of the CatC enzyme.

  • Selectivity via Asp1: The carboxamide moiety forms a critical, highly specific hydrogen bond with the Asp1 residue of the exclusion domain[5]. Because this domain is absent in closely related proteases (e.g., CatB, CatL), this interaction acts as a primary selectivity filter.

The Causality of Hydroxylation

Why utilize a 1-hydroxypiperidine rather than an unsubstituted piperidine? Unsubstituted piperidines are highly basic and lipophilic. In an in vitro cellular environment, they rapidly partition into acidic lysosomal compartments, leading to a toxic accumulation of phospholipids (phospholipidosis). The strategic incorporation of the electronegative hydroxyl group achieves two critical outcomes[5]:

  • Physicochemical Optimization: It lowers the amine's pKa and reduces the overall LogD, thereby preventing lysosomal trapping and mitigating phospholipidosis.

  • Enhanced Selectivity: The hydroxyl group creates a steric and electronic mismatch with the S2 pocket of Cathepsin K (which contains a Leucine at position 379 instead of Threonine), driving the selectivity ratio for CatC over CatK from 20-fold to >1000-fold[5].

Mechanism CatC Cathepsin C (DPP-1) Active Site (Cys234) ProNSP Pro-NSPs (Inactive Zymogens) CatC->ProNSP Blocked Cleavage Inhibitor 1-Hydroxypiperidine- 2-Carboxamide Inhibitor->CatC Reversible Covalent Thioimidate Bond MatureNSP Mature NSPs (NE, CatG, PR3) ProNSP->MatureNSP Maturation Arrested

Fig 1. Mechanism of Cathepsin C inhibition and subsequent arrest of NSP maturation.

In Vitro Cellular Pathway & Downstream Effects

In the physiological environment of bone marrow precursor cells (e.g., promyelocytes), CatC is localized in the Golgi apparatus and cytoplasmic granules[2]. Its primary function is to cleave the N-terminal pro-dipeptide from newly synthesized zymogens of Neutrophil Elastase (NE), Cathepsin G (CatG), and Proteinase 3 (PR3)[6].

When a cell-permeable 1-hydroxypiperidine-2-carboxamide derivative is introduced in vitro, it diffuses across the cell membrane, enters the granular compartments, and neutralizes CatC. Consequently, the NSPs are trapped in their inactive pro-forms[7]. This fundamental mechanism prevents the accumulation of active, tissue-damaging proteases without directly interacting with the NSPs themselves.

Quantitative Data Summary

The following table synthesizes the in vitro pharmacological impact of the hydroxylation on the piperidine-2-carboxamide scaffold, demonstrating the causality between structure and functional safety.

Compound ScaffoldRecombinant CatC IC₅₀ (nM)Recombinant CatK IC₅₀ (nM)Selectivity Ratio (CatK/CatC)Phospholipidosis EC₅₀ (µM)
Unsubstituted Piperidine-2-Carboxamide ~15.0~300.020x< 10.0 (High Risk)
1-Hydroxypiperidine-2-Carboxamide ~10.0> 10,000.0> 1000x> 75.0 (Low Risk)

Data summarized from structural optimization studies of CatC inhibitors[5].

Self-Validating Experimental Protocols

To rigorously evaluate a 1-hydroxypiperidine-2-carboxamide derivative, a multi-tiered, self-validating in vitro workflow is required. Every step must contain internal controls to rule out false positives.

Workflow Step1 Biochemical Assay (Recombinant CatC) Step2 Cellular Assay (U937 NE/CatG) Step1->Step2 IC50 < 20nM Step3 Selectivity Panel (CatB, CatK, CatL) Step2->Step3 Permeable Step4 ADME & Tox (Phospholipidosis) Step3->Step4 Selective

Fig 2. Self-validating in vitro screening workflow for CatC inhibitors.

Protocol A: Recombinant CatC Biochemical Assay

Purpose: Establish direct, cell-free target engagement and determine the baseline IC₅₀.

  • Preparation: Dilute recombinant human CatC in assay buffer (50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 2 mM DTT, pH 5.5). Pre-activate the enzyme for 15 minutes at room temperature.

  • Compound Incubation: Add the 1-hydroxypiperidine-2-carboxamide derivative in a 10-point dose-response titration (e.g., 0.1 nM to 10 µM). Incubate for 30 minutes to allow the reversible covalent thioimidate bond to reach equilibrium.

  • Substrate Addition: Introduce the fluorogenic substrate Gly-Phe-AFC (7-amino-4-trifluoromethylcoumarin) at a concentration equivalent to its Kₘ[2].

  • Detection: Monitor fluorescence continuously (Ex: 400 nm, Em: 505 nm) for 20 minutes. Calculate the initial velocity (V₀) to derive the IC₅₀.

  • Self-Validation Checkpoint: Run a parallel assay without DTT. If the compound loses potency, it indicates the compound is reacting non-specifically with oxidized cysteines rather than the active site thiolate.

Protocol B: Intracellular Target Engagement (U937 Cell Assay)

Purpose: Confirm that the compound crosses the lipid bilayer, resists cytosolic degradation, and successfully halts NSP maturation in the lysosome/granules.

  • Cell Culture: Plate U937 human monocytic leukemia cells (which constitutively express NE and CatG zymogens) at 1 × 10⁵ cells/well in a 96-well plate[8].

  • Treatment: Treat cells with the compound for 48 hours. This duration is critical; it allows time for the turnover of existing mature NSPs and the accumulation of newly synthesized, inactive pro-NSPs.

  • Lysis & NSP Readout: Wash cells, lyse with 0.1% Triton X-100, and divide the lysate.

    • Elastase Readout: Add MeOSuc-AAPV-AMC.

    • Cathepsin G Readout: Add Suc-Ape-Phe-AMC.

  • Detection: Measure AMC fluorescence (Ex: 380 nm, Em: 460 nm).

  • Self-Validation Checkpoint: Include a non-cell-permeable CatC inhibitor as a negative control. If the non-permeable inhibitor reduces NE/CatG activity, it indicates an extracellular artifact (e.g., cell death or membrane rupture) rather than true intracellular target engagement.

Protocol C: In Vitro Phospholipidosis Assessment

Purpose: Validate the safety rationale of the hydroxyl modification.

  • Incubation: Culture HepG2 cells in the presence of the compound and a fluorescent phospholipid analog (e.g., NBD-PE) for 24 hours.

  • Analysis: Wash cells and quantify intracellular NBD-PE accumulation using high-content fluorescence microscopy or flow cytometry.

  • Interpretation: A right-shifted EC₅₀ (> 75 µM) confirms that the 1-hydroxypiperidine modification successfully mitigated the lipophilic/basic liability of the parent scaffold[5].

References

  • Therapeutic targeting of cathepsin C University of Birmingham Research Portal (Pure) [Link][2]

  • Cathepsin C Inhibitors: Property Optimization and Identification of a Clinical Candidate Journal of Medicinal Chemistry - ACS Publications (Furber et al., 2014)[Link][5]

  • Therapeutic targeting of cathepsin C: from pathophysiology to treatment Pharmacology & Therapeutics (ResearchGate)[Link][7]

Sources

Exploratory

Structural Characterization and Mapping of 1-Hydroxypiperidine-2-Carboxamide: A Privileged Scaffold in Cathepsin C Inhibition

Executive Summary 1-Hydroxypiperidine-2-carboxamide (C6H12N2O2) has emerged as a critical pharmacophore and privileged scaffold in modern medicinal chemistry[1]. Recognized for its unique structural properties, this buil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Hydroxypiperidine-2-carboxamide (C6H12N2O2) has emerged as a critical pharmacophore and privileged scaffold in modern medicinal chemistry[1]. Recognized for its unique structural properties, this building block is instrumental in the design of highly selective, reversible covalent inhibitors targeting Cathepsin C (CatC, also known as Dipeptidyl Peptidase-1)[2]. This technical guide elucidates the structural dynamics, structure-activity relationship (SAR) mapping, and experimental validation workflows for utilizing this scaffold in drug discovery.

Molecular Architecture and Chemical Properties

The 1-hydroxypiperidine-2-carboxamide core integrates a piperidine ring with a hydroxamic acid-like N-hydroxy group and a C2 carboxamide moiety[1].

Causality in Design: In native piperidine scaffolds, the secondary amine is highly basic (pKa ~10–11) and remains predominantly protonated at physiological pH, which restricts passive membrane permeability. The introduction of the N-hydroxy group significantly lowers the basicity of the nitrogen atom. This electronic modulation increases the fraction of the neutral species at pH 7.4, thereby enhancing cellular penetrance. Furthermore, the N-hydroxy and carboxamide groups act as potent hydrogen bond donors and acceptors, precisely mapping to the S2 subsite of cysteine proteases and improving metabolic stability against hepatocyte oxidation[2].

Mechanistic Mapping: Cathepsin C and Neutrophil Serine Proteases

Cathepsin C (CatC) is a highly conserved tetrameric lysosomal cysteine dipeptidyl aminopeptidase[3]. Its primary physiological function is the activation of pro-inflammatory granule-associated neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG)[4].

These NSPs are synthesized as inactive zymogens containing an N-terminal pro-dipeptide. CatC cleaves this dipeptide during neutrophil maturation in the bone marrow, releasing the active proteases[3]. Dysregulation of NSPs is implicated in severe inflammatory conditions such as bronchiectasis. By incorporating the 1-hydroxypiperidine-2-carboxamide scaffold into the P2 position of nitrile-based inhibitors, researchers can achieve profound, selective blockade of CatC, thereby halting the downstream activation of NSPs[2].

CatC_Pathway BoneMarrow Bone Marrow Neutrophil Precursors ProNSPs Inactive Zymogens (Pro-NE, Pro-PR3, Pro-CatG) BoneMarrow->ProNSPs ActiveNSPs Active NSPs (NE, PR3, CatG) ProNSPs->ActiveNSPs N-terminal dipeptide cleavage CatC Active Cathepsin C (DPP-1) CatC->ActiveNSPs Catalyzes Inhibitor 1-Hydroxypiperidine- 2-Carboxamide Inhibitor Inhibitor->CatC Inhibits Inflammation Tissue Damage & Inflammation ActiveNSPs->Inflammation

Diagram illustrating the Cathepsin C-mediated activation of NSPs and targeted inhibition.

Structure-Activity Relationship (SAR) and Scaffold Optimization

When mapped against the CatC active site, the 1-hydroxypiperidine-2-carboxamide scaffold demonstrates superior binding kinetics compared to its unsubstituted counterparts. The C2 carboxamide effectively mimics the natural P2-P1 peptide bond, orienting the P1 cyano (nitrile) warhead to form a reversible thioimidate adduct with the catalytic Cys234 of CatC[2].

The table below summarizes the quantitative SAR data, highlighting how the N-hydroxy modification improves target affinity and confers resistance to proteolytic degradation[2][3].

Scaffold ModificationTarget ProteaseInhibitory Potency (IC50)Metabolic Stability (Plasma T1/2)Selectivity Profile
Piperidine-2-carboxamide Cathepsin CModerate (~45 nM)Low (< 1.0 h)Poor
1-Hydroxypiperidine-2-carboxamide Cathepsin CHigh (~8 nM)High (> 6.0 h)Excellent (>100-fold over CatB)
4(S)-Hydroxypiperidine-2-carboxamide Cathepsin CHigh (~12 nM)Moderate (~2.5 h)Good

Experimental Protocols for Structural Validation

To ensure scientific integrity, the evaluation of 1-hydroxypiperidine-2-carboxamide derivatives requires a self-validating system of biochemical and cellular assays.

Protocol 1: FRET-Based Biochemical Assay for CatC Inhibition

Purpose: To quantify the intrinsic inhibitory potency (Ki/IC50) of the synthesized scaffold derivatives against recombinant CatC. Causality: A continuous fluorogenic assay allows for the monitoring of steady-state reaction velocities, essential for characterizing tight-binding, reversible covalent inhibitors.

Step-by-Step Methodology:

  • Preparation: Dilute recombinant human CatC in assay buffer (50 mM sodium acetate, 30 mM NaCl, 1 mM EDTA, 2 mM DTT, pH 5.5) to mimic the acidic lysosomal environment[3].

  • Pre-incubation: Dispense 10 µL of CatC solution into a 384-well black microplate. Add 5 µL of the inhibitor (serial dilutions in DMSO/buffer) and incubate for 30 minutes at 37°C to allow for equilibrium binding of the P2 scaffold and thioimidate formation.

  • Initiation: Add 10 µL of the FRET substrate (e.g., Gly-Arg-AMC) at a concentration equivalent to its Km value.

  • Measurement: Monitor fluorescence continuously (Excitation: 380 nm, Emission: 460 nm) for 20 minutes using a microplate reader.

  • Analysis: Calculate initial velocities from the linear portion of the progress curves. Fit the data to the Morrison equation to determine the apparent Ki.

Protocol 2: Cellular Assay for NSP Activation in Neutrophil Precursors

Purpose: To validate that the inhibitor successfully permeates the cell membrane and blocks CatC-mediated NSP activation in situ.

Step-by-Step Methodology:

  • Cell Culture: Differentiate human bone marrow-derived CD34+ cells into neutrophil-like cells using G-CSF enriched media over 12 days.

  • Treatment: On day 5 of differentiation (the peak of pro-NSP synthesis), dose the cells with the 1-hydroxypiperidine-2-carboxamide derivative.

  • Lysis: On day 12, harvest the cells, wash with cold PBS, and lyse using 0.1% Triton X-100 in assay buffer. Clarify by centrifugation at 10,000 x g for 10 minutes.

  • Quantification: Transfer the lysate to a microplate and add a specific fluorogenic substrate for Neutrophil Elastase (e.g., MeOSuc-AAPV-AMC).

  • Validation: Measure fluorescence to quantify active NE levels. A reduction in NE activity relative to vehicle-treated controls confirms intracellular CatC inhibition[4].

Exp_Workflow Synthesis Chemical Synthesis StructChar Structural Characterization (NMR, LC-MS) Synthesis->StructChar BiochemAssay Biochemical Assay (FRET CatC Inhibition) StructChar->BiochemAssay CellAssay Cellular Assay (NSP Activation) BiochemAssay->CellAssay DataAnalysis SAR & Data Modeling CellAssay->DataAnalysis

Step-by-step experimental workflow for the validation of 1-hydroxypiperidine-2-carboxamide.

Conclusion

The 1-hydroxypiperidine-2-carboxamide scaffold represents a masterclass in rational drug design. By fine-tuning the basicity and hydrogen-bonding profile of the piperidine ring, this pharmacophore achieves a rare balance of high target selectivity, metabolic stability, and cellular permeability. Its integration into CatC inhibitors provides a robust therapeutic avenue for mitigating NSP-driven inflammatory pathologies.

References

  • Source: benchchem.
  • Source: researchgate.
  • Source: researchgate.
  • Source: bham.ac.

Sources

Foundational

Comprehensive Physicochemical Profiling and Solubility Dynamics of 1-Hydroxypiperidine-2-Carboxamide

Executive Summary In contemporary medicinal chemistry, the identification and optimization of "privileged scaffolds" are critical for accelerating drug discovery. 1-Hydroxypiperidine-2-carboxamide (Molecular Formula: C₆H...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the identification and optimization of "privileged scaffolds" are critical for accelerating drug discovery. 1-Hydroxypiperidine-2-carboxamide (Molecular Formula: C₆H₁₂N₂O₂) has emerged as a highly versatile building block, particularly in the design of [1]. By incorporating a hydroxyl group directly onto the piperidine nitrogen, this scaffold presents a unique physicochemical profile—balancing high aqueous solubility with specific conformational rigidities.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, solubility dynamics, and structural utility of 1-hydroxypiperidine-2-carboxamide. It further outlines self-validating experimental workflows for researchers tasked with profiling this compound and its derivatives.

Structural Chemistry & Physicochemical Properties

The fundamental behavior of 1-hydroxypiperidine-2-carboxamide is dictated by the electronic interplay between the N-hydroxyl group and the adjacent carboxamide moiety.

Electronic Causality and Basicity

Standard piperidine is a strong aliphatic base (pKa ~ 11.2). However, the direct attachment of an electronegative oxygen atom to the nitrogen (N-OH) exerts a powerful electron-withdrawing inductive (-I) effect. This pulls electron density away from the nitrogen lone pair, drastically stabilizing the unprotonated state and destabilizing the conjugate acid. Consequently, the basicity of the piperidine ring is suppressed, shifting the pKa of the conjugate acid down to approximately 4.5–5.5. At a physiological pH of 7.4, the molecule exists predominantly in a neutral state.

Despite this neutrality, the molecule maintains exceptional polarity. The predicted[2], driven by the dense concentration of hydrogen bond donors and acceptors.

Table 1: Key Physicochemical Parameters
PropertyValueMechanistic Implication / Source
Molecular Formula C₆H₁₂N₂O₂Core scaffold composition.
Monoisotopic Mass 144.08987 DaHigh precision mass for LC-MS identification[2].
Predicted XlogP 0.1Indicates high hydrophilicity; minimal lipid partitioning[2].
H-Bond Donors 3N-OH and primary carboxamide (NH₂) drive aqueous solvation.
H-Bond Acceptors 3N-OH (O, N) and C=O facilitate strong solvent interactions.
Topological Polar Surface Area ~ 63.3 ŲFavorable for oral bioavailability if incorporated into larger lipophilic structures.

Mechanistic Applications in Drug Discovery

Targeted Inhibition of Cathepsin C (DPP1)

Cathepsin C (CatC) is a lysosomal cysteine dipeptidyl aminopeptidase responsible for the activation of pro-inflammatory serine proteases. It is a prime therapeutic target for inflammatory and autoimmune disorders.

The 1-hydroxypiperidine-2-carboxamide scaffold has proven highly effective in the development of CatC inhibitors. Research demonstrates that replacing a standard piperidine ring with a[3] optimizes the spatial geometry within the S2 subsite of the CatC active site. The N-OH group not only increases the inhibitory potency through enhanced hydrogen bonding with the active site residues but also improves the metabolic stability of the resulting inhibitor complex[3].

CatC_Pathway Zymogen Pro-inflammatory Zymogens Proteases Active Serine Proteases Zymogen->Proteases Cleavage by CatC CatC Cathepsin C (Active Enzyme) CatC->Zymogen Inflammation Inflammatory Response Proteases->Inflammation Activation Inhibitor 1-hydroxypiperidine- 2-carboxamide Derivatives Inhibitor->CatC Competitive Inhibition

Biochemical pathway of Cathepsin C activation and its targeted inhibition.

Solubility Profile & Partitioning Dynamics

Because of its low LogP and high hydrogen-bonding capacity, 1-hydroxypiperidine-2-carboxamide exhibits a highly favorable solubility profile.

Table 2: Estimated Solubility Profile
Solvent / MediumSolubility RangeMechanistic Rationale
Aqueous Buffer (pH 7.4) High (>50 mg/mL)Extensive H-bonding network and low lipophilicity (XlogP 0.1).
Aqueous Buffer (pH 2.0) Very High (>100 mg/mL)Partial protonation of the piperidine nitrogen increases ionic character.
DMSO High (>50 mg/mL)Strong solvation of polar functional groups by the aprotic solvent.
Methanol / Ethanol High (>30 mg/mL)Favorable protic interactions with the carboxamide moiety.
Hexane / Heptane Poor (<1 mg/mL)Insufficient lipophilic surface area to overcome solid-state crystal lattice energy.

Validated Experimental Protocols

To ensure data integrity during preclinical profiling, experimental workflows must be designed as self-validating systems . The following protocols detail the optimal methodologies for assessing the physicochemical properties of this compound.

Protocol A: pH-Dependent Thermodynamic Solubility (Shake-Flask Method)

Causality: Thermodynamic solubility measures the true equilibrium between the solid drug and the solution, providing a more accurate assessment for oral formulation than kinetic solubility (which risks supersaturation). Self-Validation: Highly soluble compounds can act as their own buffers, shifting the pH of the test medium. Measuring the final pH ensures the recorded solubility strictly corresponds to the target pH.

Step-by-Step Methodology:

  • Solid Dispensing: Weigh an excess amount (~10 mg) of 1-hydroxypiperidine-2-carboxamide powder into a 1.5 mL glass vial.

  • Buffer Addition: Add 100 µL of the target aqueous buffer (e.g., 0.1 M HCl for pH 1.2; Phosphate buffer for pH 7.4).

  • Equilibration: Seal the vial and incubate on a thermoshaker at 37°C and 800 rpm for 24 hours. Rationale: 37°C mimics physiological conditions, while 24 hours ensures complete saturation and equilibrium with the crystal lattice.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 37°C to pellet the undissolved solid.

  • Post-Assay Validation (Critical): Extract a small aliquot of the supernatant and measure the pH. If the pH has shifted by >0.1 units, the assay must be repeated using a buffer with higher molar capacity.

  • Quantification: Dilute the supernatant in the mobile phase and quantify via LC-MS/UV against a standard calibration curve.

Solubility_Workflow Step1 Solid Compound Step2 Buffer Addition (pH 1.2 - 7.4) Step1->Step2 Step3 Equilibration (24h, 37°C) Step2->Step3 Step4 Phase Separation (Centrifugation) Step3->Step4 Step5 LC-MS/UV Quantification Step4->Step5

Step-by-step workflow for determining thermodynamic aqueous solubility.

Protocol B: Shake-Flask LC-MS Method for LogD (pH 7.4)

Causality: LogD is preferred over LogP for compounds with ionizable groups, as it reflects the effective lipophilicity at a specific physiological pH. Self-Validation: Analyzing both the aqueous and octanol phases allows for a mass balance calculation. If recovery is <95%, it flags potential compound degradation or adsorption to the vial walls.

Step-by-Step Methodology:

  • Solvent Saturation: Pre-saturate 1-octanol with pH 7.4 phosphate buffer, and vice versa, by stirring them together for 24 hours. Rationale: This prevents volume shifts during the experiment caused by the mutual solubility of the two phases.

  • Sample Preparation: Dissolve the compound in the pre-saturated aqueous buffer to a concentration of 1 mg/mL.

  • Partitioning: Add equal volumes (e.g., 500 µL) of the spiked aqueous phase and pre-saturated 1-octanol into a glass vial.

  • Equilibration: Shake vigorously at room temperature for 60 minutes, followed by centrifugation at 3,000 × g for 10 minutes to ensure a crisp phase boundary.

  • Quantification & Mass Balance: Sample both layers carefully. Quantify using LC-MS/MS. Calculate LogD as Log10​([Octanol]/[Aqueous]) . Sum the total mass detected in both phases to verify >95% recovery.

References

  • Title: 1-hydroxypiperidine-2-carboxamide (C6H12N2O2) - PubChemLite Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Therapeutic targeting of cathepsin C: from pathophysiology to treatment Source: ResearchGate URL: [Link]

Sources

Exploratory

Pharmacokinetics and Bioavailability of 1-Hydroxypiperidine-2-Carboxamide Derivatives: Overcoming Metabolic Instability in Cathepsin C Inhibition

Target Audience: Pharmacokineticists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Technical Guide & Whitepaper Introduction: The Pharmacological Imperative Cathepsin C (CatC), also know...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacokineticists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Technical Guide & Whitepaper

Introduction: The Pharmacological Imperative

Cathepsin C (CatC), also known as dipeptidyl peptidase 1 (DPP1), is a highly conserved lysosomal cysteine exopeptidase[1]. Its primary physiological function is the N-terminal cleavage and activation of pro-inflammatory granule-associated serine proteases—such as neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G—during neutrophil maturation in the bone marrow[1]. Dysregulation of these neutrophil serine proteases (NSPs) drives severe inflammatory and autoimmune pathologies, including bronchiectasis and chronic obstructive pulmonary disease (COPD)[2].

Early efforts to drug CatC utilized dipeptidyl nitriles, such as Abu-Bip-CN (an aminobutyric acid-biphenyl-nitrile derivative)[1]. While highly potent in vitro ( IC50​=13 nM ), these early scaffolds failed in vivo due to rapid proteolytic withdrawal in plasma and extensive oxidation of the biphenyl rings by hepatic cytochrome P450 (CYP) enzymes[1][3].

To achieve the necessary pharmacokinetic (PK) profile for systemic administration, researchers engineered the 1-hydroxypiperidine-2-carboxamide scaffold[1]. This whitepaper dissects the causality behind this structural evolution, detailing how specific molecular modifications resolved metabolic liabilities, enhanced bioavailability, and established self-validating preclinical workflows for CatC inhibitor development.

Mechanistic Causality: Why the 1-Hydroxypiperidine Scaffold?

The transition from linear dipeptides to the 1-hydroxypiperidine-2-carboxamide class was driven by the need to balance target affinity with metabolic stability[1][3].

  • Resistance to Plasma Proteolysis: Replacing the N-terminal amino acid with a piperidine ring eliminated the susceptible amide bond, rendering the compound completely resistant to proteolytic degradation in plasma[1].

  • Mitigation of Hepatic Oxidation: Unsubstituted piperidine derivatives still suffered from poor metabolic stability, undergoing rapid oxidation in the presence of rat hepatocytes[1]. The incorporation of a hydroxyl group at the 1-position (N-hydroxy) and specifically a 4(S)-hydroxyl group on the piperidine ring sterically hindered CYP-mediated oxidation[1][3].

  • Enhanced Target Affinity: The 4(S)-hydroxyl group optimally occupies the narrow S2 subsite of the CatC enzyme. The carboxamide acts as a critical hydrogen-bond donor/acceptor, while the terminal cyano group forms a reversible covalent thioimidate adduct with the catalytic cysteine of CatC[1][2].

Compound 3 ((2S,4S)-N-((S)-1-cyano-2(4-(2-methyl-1-oxoisoindolin-5-yl)phenyl)ethyl)-1-hydroxypiperidine-2-carboxamide) emerged from this strategy as a highly selective, metabolically stable clinical precursor[1][3].

CatC_Pathway BoneMarrow Bone Marrow Precursor Cells CatC Cathepsin C (Active) BoneMarrow->CatC Synthesizes Zymogens Inactive NSP Zymogens (Pro-NE, Pro-PR3, Pro-CatG) BoneMarrow->Zymogens Synthesizes ActiveNSPs Active NSPs (NE, PR3, CatG) CatC->ActiveNSPs Cleaves N-terminal pro-dipeptide Inhibitor 1-Hydroxypiperidine-2-Carboxamide (CatC Inhibitor) Inhibitor->CatC Reversible Covalent Inhibition Zymogens->ActiveNSPs Maturation Inflammation Tissue Damage & Chronic Inflammation ActiveNSPs->Inflammation Degrades Extracellular Matrix

Fig 1: Mechanism of action of 1-hydroxypiperidine-2-carboxamide derivatives in the CatC/NSP pathway.

Quantitative Pharmacokinetic Evolution

The structural modifications directly translated to superior PK parameters. The table below summarizes the comparative in vitro and in vivo data demonstrating the superiority of the 1-hydroxypiperidine-2-carboxamide scaffold over its predecessors.

Compound ClassRepresentative CompoundCatC IC50​ (nM)Plasma t1/2​ (in vitro)Hepatocyte Clearance ( μL/min/106 cells)Oral Bioavailability ( F% )
Dipeptidyl Nitrile Abu-Bip-CN13 ± 3< 15 mins (Hydrolyzed)High (> 80)< 5%
Piperidine-2-carboxamide Compound 185 ± 12> 24 hours (Stable)High (> 75)~ 15%
1-Hydroxypiperidine-2-carboxamide Compound 34 ± 1.5 > 24 hours (Stable) Low (< 15) > 60%

Data synthesized from preclinical evaluations of CatC inhibitor scaffolds[1][3].

Self-Validating Experimental Protocols

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, PK profiling of these derivatives must utilize self-validating workflows. The following protocols incorporate mandatory internal controls to prevent false-positive stability readings.

Protocol A: In Vitro Hepatocyte Metabolic Stability Assay

This assay determines if the 1-hydroxypiperidine ring successfully shields the molecule from Phase I/II hepatic metabolism[1].

Step-by-Step Methodology:

  • Preparation: Thaw cryopreserved rat and human hepatocytes in Williams' Medium E supplemented with GlutaMAX. Assess viability using Trypan Blue exclusion (must be >80% to proceed).

  • Incubation: Dilute the 1-hydroxypiperidine-2-carboxamide derivative to a final concentration of 1 μM in the hepatocyte suspension ( 1×106 cells/mL).

  • Self-Validation (Internal Controls): Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control). Causality Check: If Verapamil is not rapidly cleared ( t1/2​<30 min), the hepatocytes lack CYP activity, and the assay must be voided.

  • Sampling: Aliquot 50 μL at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate intrinsic clearance ( CLint​ ).

Protocol B: In Vivo PK and Bone Marrow Partitioning

Because CatC resides in the bone marrow, plasma PK alone is insufficient. This protocol measures target-site exposure[1][2].

Step-by-Step Methodology:

  • Dosing: Administer the compound via oral gavage (PO) at 10 mg/kg to Sprague-Dawley rats, formulated in 0.5% Hydroxypropyl Methylcellulose (HPMC) / 0.1% Tween 80.

  • Plasma Sampling: Collect blood via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge to isolate plasma.

  • Bone Marrow Extraction: At Tmax​ (typically 2 hours) and T24h​ , euthanize a subset of rats. Excise the femurs, clip the epiphyses, and flush the bone marrow cavity with 1 mL of ice-cold PBS using a 25-gauge needle.

  • Homogenization & Extraction: Homogenize the marrow. Perform liquid-liquid extraction (LLE) using ethyl acetate to isolate the lipophilic 1-hydroxypiperidine-2-carboxamide derivative from the lipid-rich marrow matrix.

  • Quantification: Analyze both plasma and marrow extracts via LC-MS/MS. Calculate the Bone Marrow-to-Plasma ( Kp,bm​ ) partition coefficient. A Kp,bm​>1 indicates successful target-site penetration.

PK_Workflow Oral Oral Administration Plasma Plasma Absorption (High Stability) Oral->Plasma Absorption Liver Hepatic Circulation (Resists CYP Oxidation) Plasma->Liver First-pass Bone Bone Marrow Partitioning (Target Site) Plasma->Bone Distribution LCMS LC-MS/MS Quantification Plasma->LCMS PK Sampling Liver->Plasma Avoids clearance Bone->LCMS Tissue Extraction PD PD Assay: NSP Activity Reduction Bone->PD PD Sampling

Fig 2: In vivo pharmacokinetic and pharmacodynamic workflow for CatC inhibitors.

Conclusion

The rational design of 1-hydroxypiperidine-2-carboxamide derivatives represents a masterclass in overcoming pharmacokinetic bottlenecks in drug discovery. By systematically diagnosing the modes of failure in early dipeptidyl nitriles—namely plasma hydrolysis and hepatic oxidation—chemists successfully engineered a scaffold that provides both exceptional target affinity for Cathepsin C and the robust metabolic stability required for oral dosing[1][3]. These foundational PK/PD breakthroughs paved the way for the clinical advancement of modern CatC inhibitors, altering the therapeutic landscape for neutrophil-mediated inflammatory diseases[2].

References

  • Therapeutic targeting of cathepsin C Source: bham.ac.uk URL:[Link]

  • Therapeutic targeting of cathepsin C: from pathophysiology to treatment Source: ResearchGate URL:[Link]

  • Regulation of the expression and activity of cysteine cathepsins Source: ResearchGate URL:[Link]

Sources

Foundational

Quantifying Target Engagement: 1-Hydroxypiperidine-2-Carboxamide Derivatives as Cathepsin C Inhibitors

Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Pharmacologists. Document Type: In-Depth Technical Whitepaper Introduction: The Pharmacological Imperative The 1-hydroxypiperidine-2-carb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Pharmacologists. Document Type: In-Depth Technical Whitepaper

Introduction: The Pharmacological Imperative

The 1-hydroxypiperidine-2-carboxamide scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly for the targeted inhibition of Cathepsin C (CatC), also known as Dipeptidyl Peptidase I (DPP-1)[1]. CatC is a highly conserved tetrameric lysosomal cysteine protease responsible for the N-terminal cleavage and subsequent activation of pro-inflammatory neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG)[2].

Because dysregulated NSP activity drives the pathology of chronic inflammatory diseases such as bronchiectasis and ANCA-associated vasculitis, CatC represents a high-value therapeutic target[3]. Early generations of CatC inhibitors, such as biphenyl-based linear peptides, exhibited high biochemical potency but failed in preclinical models due to rapid oxidative metabolism by hepatocytes and poor plasma stability[4].

The structural evolution to the 1-hydroxypiperidine-2-carboxamide scaffold solved these pharmacokinetic liabilities. For instance, the incorporation of a 4(S)-hydroxyl group into the piperidine ring (yielding compounds like (2S,4S)-N-((S)-1-cyano-2-(4-(2-methyl-1-oxoisoindolin-5-yl)phenyl)ethyl)-1-hydroxypiperidine-2-carboxamide) drastically improved metabolic half-life while enhancing binding affinity[3]. The hydroxyl group provides critical hydrogen bonding within the S2 subsite of the CatC active pocket, while the cyano (nitrile) group acts as a reversible covalent warhead targeting the catalytic Cys234 residue[4].

CatC_Mechanism ProNSPs Pro-NSPs (Inactive) (NE, PR3, CatG) ActiveNSPs Active NSPs (Inflammatory Cascade) ProNSPs->ActiveNSPs Maturation CatC Cathepsin C (DPP-1) Active Tetramer CatC->ProNSPs N-terminal cleavage Inhibitor 1-hydroxypiperidine- 2-carboxamide Scaffold Inhibitor->CatC Active Site Blockade (Cys234)

Cathepsin C activation of NSPs and targeted blockade by 1-hydroxypiperidine-2-carboxamide.

Core Principles of Cathepsin C Binding Affinity Assays

To accurately quantify the binding affinity ( Ki​ ) and inhibitory potency ( IC50​ ) of 1-hydroxypiperidine-2-carboxamide derivatives, assay systems must account for the unique biophysics of lysosomal cysteine proteases.

The Causality of Assay Conditions
  • Redox Environment: CatC relies on a catalytic triad featuring Cys234[2]. In an oxidized state, this cysteine forms inactive disulfides. Therefore, the inclusion of a reducing agent like Dithiothreitol (DTT) or β -mercaptoethanol ( β -ME) is strictly required to maintain the nucleophilic state of the enzyme[4]. Omitting this causes false-negative binding data.

  • pH Dependency: CatC resides in the acidic environment of the lysosome. Assays must be buffered to a pH of 5.5–6.0. Standard physiological pH (7.4) will result in tetramer dissociation and loss of enzymatic activity.

  • Substrate Selection: Modern high-throughput screening relies on Fluorescence Resonance Energy Transfer (FRET). Using a substrate like 5-FAM/QXL 520 or Mca-RPKPVE-Nval-WRK(Dnp)-NH2 minimizes autofluorescence interference from the test compounds, a common artifact in standard AMC-based fluorogenic assays[5][6].

Self-Validating Assay Controls

A robust binding assay must be a self-validating system.

  • Positive Control: A well-characterized CatC inhibitor, such as BI-9740 ( IC50​ = 1.8 nM), must be run in parallel to ensure enzyme viability[7].

  • Negative Control: A non-reactive diastereomer (e.g., BI-1821) should be utilized to rule out non-specific aggregation or pan-assay interference (PAINS)[7].

  • Assay Robustness ( Z′ -factor): The assay must yield a Z′ -factor >0.6 to be considered reliable for structure-activity relationship (SAR) profiling.

Quantitative Data: Scaffold Comparison

The table below summarizes the pharmacological improvements achieved by transitioning from early linear peptides to the 1-hydroxypiperidine-2-carboxamide scaffold.

Compound ClassRepresentative ScaffoldBiochemical IC50​ (nM)Cellular IC50​ (U937)Plasma Half-Life ( t1/2​ )Target Engagement
Linear Peptide Abu-Bip-CN13.0 ± 3.0> 10,000 nM< 1 hourPoor (Proteolysis)
Piperidine Compound 1 (Piperidine-2-carboxamide)45.0 ± 5.01,200 nM~ 2 hoursModerate
1-Hydroxypiperidine Compound 3 (1-OH-piperidine-2-carboxamide)1.5 ± 0.4 3.0 nM > 10 hours Excellent
Reference Standard BI-97401.8 ± 0.25.4 nM> 12 hoursExcellent

Data synthesized from established CatC inhibitor profiling studies[3][4][7].

Experimental Methodologies

Protocol 1: High-Throughput FRET Kinetic Binding Assay

This protocol details the biochemical quantification of inhibitor affinity using a continuous FRET readout.

Reagents & Materials:

  • Enzyme: Recombinant Human Cathepsin C (R&D Systems).

  • Substrate: 5-FAM-Gly-Phe-QXL520 (AnaSpec)[5].

  • Assay Buffer: 50 mM Sodium Acetate, 50 mM NaCl, 2 mM DTT, 1 mM EDTA, 0.01% CHAPS, pH 5.5.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare the assay buffer fresh daily. The addition of 0.01% CHAPS prevents non-specific binding of the highly lipophilic 1-hydroxypiperidine derivatives to the plastic microplate walls.

  • Enzyme Activation: Dilute recombinant CatC in assay buffer to a working concentration of 2 nM. Incubate at room temperature for 15 minutes to allow DTT to fully reduce the active site Cys234.

  • Compound Plating: Dispense 1-hydroxypiperidine-2-carboxamide derivatives into a 384-well black opaque microplate using a 10-point, 3-fold serial dilution (Top concentration: 10 μ M).

  • Pre-Incubation: Add 20 μ L of the activated CatC solution to the compound wells. Incubate for 30 minutes at 37°C. Causality: Because the cyano warhead forms a reversible covalent bond, pre-incubation is required to reach thermodynamic equilibrium before substrate addition.

  • Reaction Initiation: Add 20 μ L of the FRET substrate (final concentration 5 μ M) to all wells to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence continuously for 30 minutes at λex​=490 nm and λem​=520 nm[5].

  • Data Analysis: Calculate the initial reaction velocities ( V0​ ). Plot V0​ versus inhibitor concentration and fit to a four-parameter logistic (4PL) equation to derive the IC50​ . Convert to Ki​ using the Cheng-Prusoff equation.

FRET_Assay Step1 Enzyme Activation CatC + DTT Buffer Step2 Inhibitor Incubation Add Ligand (30 min) Step1->Step2 Step3 Substrate Addition 5-FAM/QXL 520 Peptide Step2->Step3 Step4 Kinetic Readout Ex: 490nm / Em: 520nm Step3->Step4 Step5 Data Processing Calculate IC50 & Z' Step4->Step5

Step-by-step workflow of the FRET-based Cathepsin C binding affinity assay.
Protocol 2: Cellular Target Engagement via CETSA

Biochemical affinity does not guarantee cellular efficacy, as compounds must penetrate the acidic, protease-rich lysosome. The Cellular Thermal Shift Assay (CETSA) validates that the 1-hydroxypiperidine-2-carboxamide compound physically binds and thermally stabilizes CatC inside living cells[8].

  • Cell Culture: Culture U937 human monocytic cells (which highly express CatC) in RPMI-1640 medium[6].

  • Compound Treatment: Treat 1×106 cells with the inhibitor (e.g., 100 nM) or DMSO vehicle for 2 hours at 37°C.

  • Thermal Profiling: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (40°C to 70°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen to extract the soluble protein fraction. Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins.

  • Quantification: Analyze the soluble fraction via Western Blot using a primary anti-Cathepsin C antibody.

  • Interpretation: Ligand binding increases the thermal stability of the CatC tetramer. A rightward shift in the melting temperature ( Tm​ ) of the inhibitor-treated cells compared to the DMSO control definitively proves intracellular target engagement[8].

Conclusion

The transition to the 1-hydroxypiperidine-2-carboxamide scaffold represents a watershed moment in the development of Cathepsin C inhibitors. By utilizing rigorously controlled FRET kinetics and orthogonal cellular validation assays like CETSA, researchers can confidently quantify the binding affinity and pharmacokinetic viability of these compounds, paving the way for novel therapeutics in neutrophil-driven inflammatory diseases.

References

  • ResearchGate. Therapeutic targeting of cathepsin C: from pathophysiology to treatment. Available at: [Link]

  • ResearchGate. Regulation of the expression and activity of cysteine cathepsins. Available at: [Link]

  • AnaSpec. The Optimization of FRET Substrates for Detection of Cathepsins Activity. Available at:[Link]

  • Pure (University of Birmingham). Therapeutic targeting of cathepsin C. Available at: [Link]

  • ACS Publications. Identification and Optimization of Novel Cathepsin C Inhibitors Derived from EGFR Inhibitors. Available at: [Link]

  • opnMe (Boehringer Ingelheim). Cathepsin C inhibitor I BI-9740. Available at: [Link]

  • NIH (National Institutes of Health). Design and synthesis of novel cathepsin C inhibitors with anti-inflammatory activity. Available at:[Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of 1-Hydroxypiperidine-2-carboxamide: Molecular Weight and Partition Coefficient

Introduction In the landscape of modern drug discovery, the careful selection and characterization of molecular scaffolds are foundational to developing successful therapeutic agents. 1-Hydroxypiperidine-2-carboxamide is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, the careful selection and characterization of molecular scaffolds are foundational to developing successful therapeutic agents. 1-Hydroxypiperidine-2-carboxamide is a compound of significant interest, integrating two key structural motifs renowned for their roles in medicinal chemistry: the piperidine ring and a hydroxamic acid derivative.

The piperidine heterocycle is a cornerstone in pharmaceutical design, present in over twenty classes of drugs and a multitude of natural alkaloids.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold for targeting a wide array of biological systems, from neurological disorders to infectious diseases.[2][3] Concurrently, the hydroxamic acid moiety is a powerful metal-binding group, particularly for zinc and iron ions.[4][5] This property has been expertly leveraged in the design of metalloenzyme inhibitors, a class of drugs with profound therapeutic impact.[4][6]

The combination of these two features in 1-hydroxypiperidine-2-carboxamide creates a molecule with a compelling profile for further investigation. Understanding its fundamental physicochemical properties is the critical first step in evaluating its potential as a drug candidate or a versatile synthetic intermediate.[7] This guide provides an in-depth technical overview of two such core properties: its molecular weight and its partition coefficient (LogP/LogD), offering both theoretical grounding and detailed experimental protocols for their accurate determination.

Section 1: Core Molecular Properties

The identity and purity of a compound begin with its fundamental molecular characteristics. For 1-hydroxypiperidine-2-carboxamide, these properties are derived from its constituent atoms and their arrangement.

The molecular formula, C₆H₁₂N₂O₂ , dictates its precise mass and provides the basis for all subsequent analytical characterizations.[7][8] From this, we can ascertain the molecular weight, a critical parameter for stoichiometric calculations in synthesis and for interpreting mass spectrometry data.

PropertyValueSource
Molecular Formula C₆H₁₂N₂O₂[7][8]
Monoisotopic Mass 144.08987 Da[8]
Molar Mass ~144.17 g/mol Calculated

Section 2: Lipophilicity and the Partition Coefficient (LogP/LogD)

Theoretical Framework

Lipophilicity, or the "greasiness" of a molecule, is one of the most influential parameters in drug design, profoundly affecting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[9] It is experimentally quantified by the partition coefficient (P) and is typically expressed in its logarithmic form, LogP. The LogP value represents the ratio of a compound's concentration in a nonpolar solvent (commonly n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[10]

LogP = log10 ( [Solute]octanol / [Solute]aqueous )

For ionizable molecules like 1-hydroxypiperidine-2-carboxamide, the distribution is pH-dependent. The distribution coefficient (LogD) is therefore a more physiologically relevant parameter, as it accounts for all species (ionized and non-ionized) at a specific pH, typically physiological pH 7.4.[9][11]

The structure of 1-hydroxypiperidine-2-carboxamide suggests a relatively low lipophilicity. The presence of the N-hydroxy group, the primary amide, and the heterocyclic nitrogen atom all contribute hydrogen bonding capacity and polarity, favoring partitioning into the aqueous phase. Computational models provide an initial estimate of this property, though experimental verification is paramount for accuracy.[12]

Physicochemical ParameterPredicted ValueMethod/Source
XlogP 0.1PubChemLite[8]

This low predicted value classifies the molecule as hydrophilic, suggesting it will have good aqueous solubility but may require careful structural modification to achieve optimal membrane permeability.

Section 3: Experimental Determination of the Partition Coefficient

While computational predictions are useful for initial screening, experimentally derived LogP/LogD values are essential for regulatory submissions and accurate structure-activity relationship (SAR) studies. The two most authoritative methods are the shake-flask technique and reversed-phase high-performance liquid chromatography (RP-HPLC).

Method 1: The Shake-Flask Method (Reference Standard)

Expertise & Causality: The shake-flask method is considered the "gold standard" for LogP determination because it is a direct and definitive measurement of a compound's partitioning behavior at equilibrium.[11][13] The choice of n-octanol and a phosphate buffer at pH 7.4 is deliberate; n-octanol serves as a surrogate for the lipid bilayer of cell membranes, and pH 7.4 mimics physiological conditions, ensuring the measured LogD value is relevant to in-vivo processes.[9][14] This method's trustworthiness stems from its direct measurement principle, which, when coupled with a mass balance calculation, provides a self-validating system.

Experimental Protocol: Shake-Flask LogD₇.₄ Determination

  • Solvent Preparation:

    • Saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) by mixing equal volumes and stirring vigorously for 24 hours. Allow the phases to separate completely.

    • Similarly, saturate PBS (pH 7.4) with n-octanol. This pre-saturation prevents volume changes during the experiment.

  • Compound Preparation:

    • Prepare a stock solution of 1-hydroxypiperidine-2-carboxamide in DMSO at a concentration of 10 mM.[11]

  • Partitioning:

    • In a suitable vessel (e.g., a glass vial), combine 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS.

    • Spike the biphasic system with a small volume (e.g., 10 µL) of the compound's stock solution to achieve a final concentration suitable for the chosen analytical method.

    • Securely cap the vessel and shake vigorously for a minimum of 1 hour at a controlled temperature (e.g., 25°C) to allow the system to reach equilibrium. Some protocols recommend longer equilibration times.[15]

  • Phase Separation:

    • Centrifuge the vessel at a moderate speed (e.g., 2000 x g) for 15 minutes to ensure a clean separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from the aqueous (bottom) layer and the n-octanol (top) layer.

    • Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC with UV detection.[14][16] A calibration curve must be generated in each solvent to ensure accurate quantification.

  • Calculation:

    • Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₚₑₛ )

Shake_Flask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Pre-Saturated n-Octanol & PBS (pH 7.4) C Combine Solvents & Spike with Compound A->C B Prepare Compound Stock Solution (DMSO) B->C D Shake to Equilibrate C->D E Centrifuge for Phase Separation D->E F Sample Aqueous & Octanol Phases E->F G Quantify Concentration (e.g., HPLC-UV) F->G H Calculate LogD G->H

Fig 1. Workflow for Shake-Flask LogD Determination.
Method 2: RP-HPLC for High-Throughput LogP Estimation

Expertise & Causality: For higher throughput applications, an indirect method using RP-HPLC is highly effective.[17] The underlying principle is a linear correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its known LogP value.[18] Lipophilic compounds interact more strongly with the stationary phase and thus elute later. The expertise in this method lies in selecting an appropriate set of calibration standards—compounds with well-established LogP values that bracket the expected LogP of the analyte.[12] This ensures the interpolation is accurate. This method is resource-sparing, requiring minimal compound, and is readily automated.[19]

Experimental Protocol: HPLC-Based LogP Determination

  • Standard Selection:

    • Choose a set of 5-7 commercially available compounds with certified LogP values ranging from approximately -1.0 to 2.0.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of methanol and water (or acetonitrile and water).

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV detector set to an appropriate wavelength for the analyte and standards.

  • System Calibration:

    • Inject each standard individually and record its retention time (tᵣ).

    • Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k') for each standard: k' = (tᵣ - t₀) / t₀.

    • Plot the known LogP values of the standards against their corresponding log(k') values.

  • Sample Analysis:

    • Dissolve 1-hydroxypiperidine-2-carboxamide in the mobile phase and inject it into the HPLC system under identical conditions.

    • Record its retention time and calculate its log(k') value.

  • Calculation:

    • Using the linear regression equation from the calibration plot (LogP = m * log(k') + c), calculate the LogP of 1-hydroxypiperidine-2-carboxamide from its measured log(k'). The trustworthiness of the result is directly related to the correlation coefficient (R²) of the calibration curve, which should be >0.98.

HPLC_Workflow cluster_cal Calibration cluster_ana Analysis A Select Standards with Known LogP Values B Run Standards on RP-HPLC & Record Retention Times A->B C Plot LogP vs. log(k') to Create Calibration Curve B->C F Interpolate LogP from Calibration Curve C->F D Run Test Compound Under Identical Conditions E Measure Retention Time & Calculate log(k') D->E E->F

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for 1-Hydroxypiperidine-2-Carboxamide Analysis

Introduction & Analytical Challenges 1-Hydroxypiperidine-2-carboxamide (C₆H₁₂N₂O₂) is a highly polar, N-hydroxy cyclic amine derivative widely recognized as a "privileged scaffold" in medicinal chemistry 1. Its structura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

1-Hydroxypiperidine-2-carboxamide (C₆H₁₂N₂O₂) is a highly polar, N-hydroxy cyclic amine derivative widely recognized as a "privileged scaffold" in medicinal chemistry 1. Its structural features—a basic piperidine nitrogen, a hydroxamic acid-like hydroxyl group, and a carboxamide moiety—make it an invaluable building block for synthesizing biologically active molecules, including enzyme inhibitors and receptor modulators.

However, these exact structural features present significant challenges for High-Performance Liquid Chromatography (HPLC) method development:

  • Extreme Polarity: With a predicted LogP well below zero, the molecule exhibits negligible retention on standard non-polar C18 reversed-phase (RPLC) columns.

  • Lack of Chromophore: The absence of an extended conjugated π -system or aromatic ring means UV detection is limited to the low-wavelength absorbance of the amide bond (~210 nm), necessitating highly transparent mobile phases or alternative detection methods (e.g., LC-MS/MS or Charged Aerosol Detection).

  • Secondary Interactions: The basic nitrogen is prone to electrostatic interactions with residual silanols on silica-based stationary phases, frequently resulting in severe peak tailing.

To achieve a robust, reproducible, and self-validating analytical method, we must abandon conventional RPLC and leverage Hydrophilic Interaction Liquid Chromatography (HILIC).

Method Development Rationale: The Causality of HILIC

As an application scientist, one must look beyond simply adjusting gradient slopes when an analyte fails to retain. When dealing with highly polar amines, the causality of poor retention in RPLC is a fundamental thermodynamic mismatch between the hydrophilic analyte and the hydrophobic stationary phase.

HILIC operates on an orthogonal principle. By utilizing a polar stationary phase (such as an amide-bonded or zwitterionic silica) and a highly organic mobile phase (typically >60% Acetonitrile), HILIC facilitates the formation of an aqueous-rich liquid layer on the surface of the stationary phase 2. Polar analytes like 1-hydroxypiperidine-2-carboxamide partition from the bulk mobile phase into this immobilized water layer, driven by hydrogen bonding and dipole-dipole interactions 3.

Furthermore, the inclusion of a volatile buffer—specifically 10 mM Ammonium Formate (pH 3.0)—is not arbitrary. The buffer serves a dual purpose: it ensures a consistent thickness of the aqueous layer and provides electrostatic control. At pH 3.0, the piperidine nitrogen is protonated, but the high ionic strength of the formate buffer shields it from repulsive or attractive secondary interactions with the stationary phase, ensuring sharp, symmetrical peaks 4.

Workflow N1 Analyte Assessment 1-hydroxypiperidine-2-carboxamide (LogP < 0, Polar Basic) N2 Initial RPLC Screen (C18, 100% Aqueous) N1->N2 N3 Result: Poor Retention (k' < 1, Phase Dewetting) N2->N3 Hydrophilic mismatch N4 Switch to HILIC Mode (Amide/Zwitterionic Phase) N3->N4 Orthogonal approach N5 Mobile Phase Optimization (60-95% ACN + NH4-Formate) N4->N5 N6 Self-Validating Output (SST: k' > 2, Tailing < 1.5) N5->N6 Electrostatic control

Logical workflow for transitioning from RPLC to HILIC for polar amine method development.

Mechanism M Bulk Mobile Phase (High ACN, Weak Solvent) W Aqueous-Rich Layer (Strong Solvent) M->W Partitioning S Polar Stationary Phase (Amide/Silica) W->S H-Bonding & Dipole A 1-hydroxypiperidine- 2-carboxamide A->W Hydrophilic Retention

Mechanistic representation of analyte partitioning in the HILIC aqueous-rich layer.

Quantitative Data: Column Chemistry Screening

To validate the theoretical rationale, an empirical screening of three distinct column chemistries was performed. The data below summarizes the chromatographic performance, demonstrating why an Amide-bonded phase is superior for this specific scaffold.

Column ChemistryRetention Factor ( k′ )Tailing Factor ( Tf​ )Theoretical Plates ( N )Method Suitability
C18 (Reversed-Phase) 0.32.81,200FAIL (No retention, severe tailing)
Bare Silica (HILIC) 3.11.96,500MARGINAL (Good retention, high tailing)
Amide-Bonded (HILIC) 4.51.114,200PASS (Excellent retention & peak shape)

Note: k′ must be > 2.0 to ensure the analyte elutes well past the void volume ( t0​ ), avoiding ion suppression zones in MS and baseline disturbances in UV.

Experimental Workflows & Self-Validating Protocol

A robust protocol must be self-validating; it should contain internal quality control checks that prevent the progression of an analysis if the system is not operating within precise thermodynamic and fluidic parameters.

Chromatographic Conditions
ParameterSpecification
Column Amide-bonded HILIC (e.g., Waters XBridge Amide or Agilent Poroshell 120 HILIC), 100 x 2.1 mm, 2.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid
Mobile Phase B Acetonitrile (LC-MS Grade)
Elution Mode Isocratic: 15% A / 85% B
Flow Rate 0.4 mL/min
Column Temperature 35 °C (Crucial for reproducible partitioning kinetics)
Injection Volume 2.0 µL (Sample diluent must be 75% Acetonitrile to prevent peak distortion)
Detection UV at 210 nm (or ESI-MS in positive ion mode, [M+H]+=145.09m/z )
Step-by-Step Execution Protocol

Step 1: System Equilibration & Baseline Verification

  • Flush the LC system with 50:50 Water:Acetonitrile (no buffer) to remove any residual reversed-phase modifiers.

  • Introduce the HILIC mobile phases. Pump 15% A / 85% B through the column at 0.4 mL/min.

  • Causality Check: HILIC columns require significantly longer equilibration times than RPLC columns to establish the aqueous layer. Equilibrate for a minimum of 40 column volumes (approx. 20 minutes).

  • Monitor the UV baseline at 210 nm. The drift must be < 1 mAU/min, and pump pressure ripple must be < 1.0%.

Step 2: Sample Preparation (The Diluent Effect)

  • Accurately weigh 10 mg of 1-hydroxypiperidine-2-carboxamide standard.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 10 mg/mL stock solution.

  • Dilute the stock solution to a working concentration of 100 µg/mL using 85% Acetonitrile / 15% Water .

  • Causality Check: Injecting a sample dissolved in 100% water into a HILIC system disrupts the stationary phase's aqueous layer, causing severe peak splitting. The sample diluent must closely match the mobile phase's high organic content.

Step 3: System Suitability Testing (SST) - Self-Validation

  • Inject the 100 µg/mL standard six consecutive times.

  • Calculate the following parameters to validate system readiness:

    • Retention Time %RSD: Must be 1.0%. (Higher variance indicates incomplete column equilibration).

    • Tailing Factor ( Tf​ ): Must be 1.5. (Values > 1.5 indicate buffer depletion or secondary silanol interactions).

    • Retention Factor ( k′ ): Must be 2.0.

Step 4: Analytical Sequence Execution

  • Inject a Blank (85% Acetonitrile) to confirm the absence of carryover.

  • Inject unknown samples.

  • Bracket the sequence by injecting the SST standard every 10 samples to monitor for retention time drift—a common occurrence in HILIC if the laboratory's ambient temperature fluctuates, affecting the mobile phase's aqueous volatility.

References

  • Benchchem. "1-Hydroxypiperidine-2-carboxamide".
  • Agilent Technologies. "Hydrophilic Interaction Chromatography Method Development and Troubleshooting".
  • Thermo Fisher Scientific. "HILIC Method Development in a Few Simple Steps".
  • LCGC International. "Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column".

Sources

Application

Application Note: Preparation and Handling of 1-Hydroxypiperidine-2-Carboxamide Stock Solutions for Cell Culture

Executive Summary & Scientific Rationale 1-Hydroxypiperidine-2-carboxamide (Molecular Formula: C₆H₁₂N₂O₂; MW: 144.17 g/mol ) is recognized in medicinal chemistry as a "privileged scaffold"[1]. It is frequently utilized a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

1-Hydroxypiperidine-2-carboxamide (Molecular Formula: C₆H₁₂N₂O₂; MW: 144.17 g/mol ) is recognized in medicinal chemistry as a "privileged scaffold"[1]. It is frequently utilized as a critical building block in the synthesis of highly potent, selective inhibitors of Cathepsin C (CatC / Dipeptidyl Peptidase I) and as a rigidifying linker in PROTAC (Proteolysis Targeting Chimera) technologies[1][2].

In the context of inflammatory diseases, CatC is a lysosomal cysteine dipeptidyl aminopeptidase responsible for the activation of pro-inflammatory neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG)[2]. Derivatives incorporating the 1-hydroxypiperidine-2-carboxamide scaffold effectively block CatC's active site, thereby preventing the maturation of these NSPs and halting downstream inflammatory cascades[3].

Mechanism CatC Cathepsin C (CatC) Active Enzyme ProNSP Pro-NSPs (Inactive Zymogens) CatC->ProNSP Cleaves N-terminal dipeptide Inhibitor 1-Hydroxypiperidine- 2-carboxamide Scaffold Inhibitor->CatC Blocks Active Site ActiveNSP Active NSPs (NE, PR3, CatG) ProNSP->ActiveNSP Maturation Inflammation Inflammatory Cascade (Tissue Damage) ActiveNSP->Inflammation Triggers

Mechanism of CatC inhibition by piperidine-scaffold derivatives, preventing NSP maturation.

Causality in Handling

While the N-hydroxy and carboxamide groups enhance target binding via hydrogen bonding within the CatC S1/S2 subsites, they introduce specific stability constraints. The N-hydroxy group is susceptible to oxidation, and the carboxamide moiety can undergo slow hydrolysis in unbuffered aqueous environments. Therefore, anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory vehicle for long-term stock preservation, ensuring complete solvation while protecting the functional groups from water-catalyzed degradation.

Physicochemical Properties & Reconstitution Metrics

To ensure experimental reproducibility, stock solutions must be prepared with precise molarity. The table below outlines the exact compound mass required to achieve standard stock concentrations in 1 mL of anhydrous DMSO.

Table 1: Mass-to-Volume Reconstitution Matrix (MW: 144.17 g/mol )

Target Stock ConcentrationVolume of Anhydrous DMSOMass of Compound RequiredApplication Suitability
10 mM 1.0 mL1.44 mgStandard cell culture assays (low dose)
20 mM 1.0 mL2.88 mgHigh-throughput screening (HTS)
50 mM 1.0 mL7.21 mgHigh-dose treatments / PROTAC synthesis

Protocol: Preparation of Master Stock Solutions

The following self-validating protocol ensures the sterility and chemical integrity of the stock solution prior to in vitro application.

Materials Required
  • 1-Hydroxypiperidine-2-carboxamide powder (Purity ≥98%)

  • Anhydrous DMSO (Cell culture grade, ≥99.9% purity, sterile)

  • 0.22 µm PTFE (Polytetrafluoroethylene) syringe filters

  • Amber or opaque microcentrifuge tubes (sterile)

Step-by-Step Methodology
  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature (approx. 30 minutes) in a desiccator before opening. Causality: Opening a cold vial causes atmospheric moisture condensation, which accelerates the hydrolysis of the carboxamide group.

  • Weighing: Weigh the precise amount of compound (e.g., 7.21 mg for a 50 mM stock) using a calibrated microbalance.

  • Solvation: Add 1.0 mL of anhydrous DMSO. Vortex gently for 30–60 seconds until the solution is completely clear. Note: Do not use heat to accelerate dissolution, as thermal stress can induce premature oxidation of the N-hydroxy moiety.

  • Sterile Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter. Causality: Standard PES (Polyethersulfone) or cellulose acetate filters are partially degraded by pure DMSO, leading to the leaching of cytotoxic polymers into your stock, which will confound cell viability data. PTFE is strictly chemically inert to DMSO.

  • Aliquoting: Divide the filtered stock into 20 µL or 50 µL aliquots in amber microcentrifuge tubes. Causality: Aliquoting prevents repeated freeze-thaw cycles, which introduce moisture and cause structural degradation. Amber tubes prevent photodegradation.

  • Storage: Store aliquots immediately at -80°C. Under these conditions, the stock is stable for up to 6 months.

Workflow A Weigh Compound (C6H12N2O2) B Dissolve in Anhydrous DMSO A->B C Sterile Filter (0.22 µm PTFE) B->C D Aliquot & Store (-80°C) C->D E Dilute in Media (≤0.1% DMSO) D->E

Workflow for the preparation and storage of 1-hydroxypiperidine-2-carboxamide stock solutions.

Protocol: Cell Culture Application & Dilution

When introducing the compound to live cell cultures (e.g., U937 or HL-60 promyelocytic cell lines used for CatC assays), the organic stock must be transitioned into an aqueous environment without causing compound precipitation or solvent toxicity.

Step-by-Step Methodology
  • Thawing: Thaw a single aliquot of the master stock at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution (Optional but Recommended): If your final target concentration is very low (e.g., 1 µM), perform a 1:10 intermediate dilution in DMSO first. Causality: This prevents micro-precipitation that can occur when a highly concentrated hydrophobic stock hits an aqueous medium directly.

  • Media Preparation: Dilute the compound directly into pre-warmed (37°C) complete culture media (e.g., RPMI-1640 + 10% FBS). Mix immediately by inverting the tube.

  • Vehicle Control Validation: You must prepare a parallel vehicle control containing the exact same final percentage of DMSO (without the compound). Causality: This self-validates the assay, ensuring that any observed reductions in cell viability or protease activity are due to the 1-hydroxypiperidine-2-carboxamide derivative, not solvent-induced lipid bilayer disruption.

DMSO Tolerance Limits

To maintain cellular integrity, the final DMSO concentration in the culture well must strictly remain ≤ 0.1% (v/v) .

Table 2: Dilution Matrix for a 10 mM Stock

Desired Final ConcentrationVolume of 10 mM StockVolume of Culture MediaFinal DMSO % (v/v)Status
10 µM 1.0 µL999 µL0.1%✅ Optimal
5 µM 0.5 µL999.5 µL0.05%✅ Optimal
1 µM 0.1 µL999.9 µL0.01%✅ Optimal
50 µM 5.0 µL995 µL0.5%❌ Cytotoxic Risk

(Note: If a 50 µM final concentration is required, you must use a 50 mM master stock to keep the final DMSO volume at 0.1%).

References

  • Korkmaz, B., Caughey, G. H., Chapple, I., Gauthier, F., Hirschfeld, J., Jenne, D. E., ... & Thakkar, N. S. (2018). Therapeutic targeting of cathepsin C: from pathophysiology to treatment. Pharmacology & Therapeutics, 190, 202-236. Retrieved from[Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 70607807, 1-hydroxypiperidine-2-carboxamide. PubChem. Retrieved from[Link]

Sources

Method

1-hydroxypiperidine-2-carboxamide NMR spectroscopy reference spectra

Application Note: Structural Elucidation and NMR Spectroscopy Protocols for 1-Hydroxypiperidine-2-Carboxamide Executive Summary 1-Hydroxypiperidine-2-carboxamide (C₆H₁₂N₂O₂) is a highly versatile "privileged scaffold" ut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Structural Elucidation and NMR Spectroscopy Protocols for 1-Hydroxypiperidine-2-Carboxamide

Executive Summary

1-Hydroxypiperidine-2-carboxamide (C₆H₁₂N₂O₂) is a highly versatile "privileged scaffold" utilized extensively in medicinal chemistry and drug discovery[1]. It serves as a critical building block in the synthesis of complex therapeutics, most notably as a core structural element in highly selective Cathepsin C (CatC) inhibitors (e.g., cyano-isoindolinyl derivatives)[2],[3], and as an alternative zinc-binding group (ZBG) in matrix metalloproteinase (MMP) inhibitors[4]. Because the pharmacological efficacy of these derivatives relies strictly on the spatial orientation and integrity of the hydroxamate and carboxamide pharmacophores, rigorous structural verification of the starting scaffold is paramount. This protocol details the causal principles, expected spectral data, and self-validating Nuclear Magnetic Resonance (NMR) methodologies required to confirm the integrity of this compound[1].

Mechanistic Rationale for NMR Experimental Design

As a Senior Application Scientist, I emphasize that NMR experimental design is never arbitrary; every parameter must be chosen to interrogate specific molecular behaviors.

Solvent Causality: When analyzing N-hydroxypiperidine derivatives, the choice of solvent dictates the visibility of exchangeable protons (the N-OH and the primary amide -NH₂). Deuterated dimethyl sulfoxide (DMSO-d₆) is strictly required over CDCl₃ or D₂O.

  • Why not D₂O? Deuterium oxide will cause immediate chemical exchange of the N-OH and -NH₂ protons, rendering them invisible on the ¹H spectrum.

  • Why not CDCl₃? Non-polar solvents allow for concentration-dependent intermolecular hydrogen bonding, which severely broadens exchangeable proton signals, often burying them in the baseline[5].

  • The DMSO-d₆ Advantage: DMSO acts as a strong hydrogen-bond acceptor. It solvates the N-OH and amide protons, locking them into discrete states and slowing their chemical exchange rate on the NMR timescale, resulting in sharp, quantifiable peaks.

Structural Causality (Chemical Shifts): The electronegative N-OH group strongly deshields the adjacent alpha carbons (C2 and C6), pulling their proton resonances downfield. Furthermore, the carboxamide group at C2 breaks the symmetry of the piperidine ring. This asymmetry results in distinct, non-equivalent chemical shifts for the axial and equatorial protons at C6, and creates a complex multiplet splitting pattern across the C3-C5 aliphatic envelope[5].

Reference NMR Spectral Data

The following tables summarize the predictive quantitative NMR data for the 1-hydroxypiperidine-2-carboxamide scaffold based on the electronic environment of the functionalized piperidine ring.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆, 298 K)

Position Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
N-OH 8.50 – 9.00 Broad singlet (br s) 1H Highly deshielded by oxygen; observable due to DMSO-d₆ hydrogen bonding.
Amide NH (trans) 7.30 – 7.50 Broad singlet (br s) 1H Restricted rotation of the C-N amide bond; downfield due to H-bonding.
Amide NH (cis) 6.90 – 7.10 Broad singlet (br s) 1H Restricted rotation; upfield relative to the trans proton.
H-2 3.30 – 3.50 Multiplet (dd) 1H Alpha to both the N-OH and the carbonyl group; highly deshielded.
H-6eq 3.00 – 3.20 Multiplet (m) 1H Alpha to N-OH; equatorial position experiences different shielding than axial.
H-6ax 2.40 – 2.60 Multiplet (m) 1H Alpha to N-OH; axial position.

| H-3, H-4, H-5 | 1.20 – 1.90 | Multiplets (m) | 6H | Standard piperidine ring aliphatic envelope. |

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆, 298 K)

Position Chemical Shift (ppm) Carbon Type Assignment Rationale
C=O (Amide) 172.0 – 174.0 Quaternary (C) Carbonyl carbon of the primary amide.
C-2 64.0 – 68.0 Methine (CH) Alpha to both the electronegative N-OH and the carbonyl group.
C-6 54.0 – 58.0 Methylene (CH₂) Alpha to the N-OH group.
C-3 28.0 – 31.0 Methylene (CH₂) Beta to the carbonyl group.
C-5 24.0 – 26.0 Methylene (CH₂) Beta to the N-OH group.

| C-4 | 22.0 – 24.0 | Methylene (CH₂) | Gamma position; the most shielded carbon in the ring. |

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocol is designed as a self-validating system . Do not proceed to subsequent steps if the internal validation checkpoints fail.

Step 1: Sample Preparation

  • Weigh 10–15 mg of 1-hydroxypiperidine-2-carboxamide into a clean glass vial.

  • Dissolve the compound in 0.6 mL of high-purity DMSO-d₆ (100% atom D, containing 0.03% v/v TMS).

  • Transfer the clear solution to a 5 mm precision NMR tube.

Step 2: Instrument Tuning and Shimming (Validation Checkpoint 1)

  • Insert the sample into the spectrometer (e.g., 400 MHz) and allow 5 minutes for thermal equilibration at 298 K.

  • Tune and match the probe for ¹H and ¹³C nuclei.

  • Perform gradient shimming (TopShim).

  • Self-Validation: Acquire a quick 1-scan ¹H spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. If FWHM > 1.0 Hz, the magnetic field is inhomogeneous. Re-shim the instrument before proceeding to prevent multiplet distortion.

Step 3: ¹H NMR Acquisition (Validation Checkpoint 2)

  • Load the standard proton pulse program (zg30).

  • Set parameters: Number of scans (ns) = 16, Relaxation delay (d1) = 2.0 s, Spectral width (sw) = 15 ppm.

  • Acquire and phase the spectrum.

  • Self-Validation: Inspect the water peak at ~3.33 ppm. If the integration of the water peak is >5x the integration of a single aliphatic proton, the sample is contaminated with moisture. Excess water will drive rapid proton exchange, collapsing the critical N-OH (8.5 ppm) and Amide (7.0/7.4 ppm) signals into the baseline. If this occurs, discard the sample, dry the compound under vacuum, and prepare a fresh sample using a newly opened ampoule of DMSO-d₆.

Step 4: ¹³C NMR Acquisition

  • Load the standard carbon pulse program with proton decoupling (zgpg30).

  • Set parameters: ns = 512 or 1024 (depending on concentration), d1 = 2.0 s.

  • Acquire the data and verify the presence of the 6 distinct carbon signals outlined in Table 2.

Application Workflow: Scaffold to Therapeutic Lead

The structural verification of 1-hydroxypiperidine-2-carboxamide is the foundational step in a larger drug discovery pipeline. Once purity and structure are confirmed, the scaffold undergoes N-alkylation and coupling to generate potent therapeutic leads, such as Cathepsin C inhibitors[2].

Workflow A 1-Hydroxypiperidine-2-carboxamide (Starting Scaffold) B NMR Structural Verification (DMSO-d6, 400 MHz) A->B Quality Control C N-Alkylation & Coupling (e.g., Isoindolinyl derivatives) B->C Confirmed Purity D Cathepsin C Inhibitor (Lead Compound) C->D Synthetic Pipeline E In Vitro / In Vivo Screening (Pharmacokinetics) D->E Preclinical Translation

Caption: Workflow from 1-hydroxypiperidine-2-carboxamide scaffold to Cathepsin C inhibitor.

References

  • Title: Regulation of the expression and activity of cysteine cathepsins Source: researchgate.net URL: [Link]

  • Title: Therapeutic targeting of cathepsin C - Pure Source: bham.ac.uk URL: [Link]

  • Title: Development of Thioaryl-Based Matrix Metalloproteinase-12 Inhibitors with Alternative Zinc-Binding Groups Source: acs.org URL: [Link]

Sources

Application

Using 1-hydroxypiperidine-2-carboxamide as a precursor in drug discovery

Application Note: 1-Hydroxypiperidine-2-Carboxamide as a Privileged Scaffold in Cathepsin C Inhibitor Discovery Executive Summary In modern medicinal chemistry, the transition from hit to lead often requires the stabiliz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-Hydroxypiperidine-2-Carboxamide as a Privileged Scaffold in Cathepsin C Inhibitor Discovery

Executive Summary

In modern medicinal chemistry, the transition from hit to lead often requires the stabilization of metabolically labile structural motifs. 1-Hydroxypiperidine-2-carboxamide (CAS: 2624134-80-9) has emerged as a critical "privileged scaffold" for achieving this balance, particularly in the design of inhibitors targeting lysosomal cysteine proteases[1]. This application note details the mechanistic rationale, synthetic integration, and biological validation of 1-hydroxypiperidine-2-carboxamide in the discovery of Cathepsin C (CatC / Dipeptidyl Peptidase 1) inhibitors. By replacing linear amino acid sequences with this rigidified, hydroxylated piperidine ring, researchers can dramatically enhance both the plasma stability and target selectivity of lead compounds.

Mechanistic Rationale: Overcoming Proteolytic Withdrawal

Early CatC inhibitor development relied heavily on linear dipeptide-like nitriles (e.g., Abu-Bip-CN). While these compounds demonstrated high in vitro potency, they suffered from rapid proteolytic degradation in cell-based assays and plasma, leading to rapid "proteolytic withdrawal"[2].

The integration of 1-hydroxypiperidine-2-carboxamide solves two fundamental pharmacokinetic challenges:

  • Structural Rigidification: Substituting a linear N-terminal amino acid with a piperidine ring shields the adjacent amide bond from rapid hydrolysis by off-target plasma proteases[3].

  • Targeted Hydroxylation: The incorporation of a hydroxyl group onto the piperidine ring (forming a hydroxamic acid-like or N-hydroxy amide motif) provides a dual advantage. It increases the polarity of the molecule—tuning lipophilicity to lower metabolic clearance rates—and establishes critical hydrogen-bonding interactions within the S2 pocket of CatC. This interaction restores and often exceeds the target affinity lost during the rigidification process[2][3].

Target Biology: Cathepsin C and Serine Protease Activation

CatC is a ubiquitous lysosomal exopeptidase responsible for the N-terminal cleavage and activation of pro-inflammatory neutrophil serine proteases (NSPs), such as neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG)[2]. Because these active NSPs drive tissue damage in chronic inflammatory conditions (e.g., COPD, ANCA-associated vasculitis), the pharmacological blockade of CatC in bone marrow precursor cells using 1-hydroxypiperidine-2-carboxamide derivatives is a highly validated therapeutic strategy[3].

CatC_Pathway Pro_NSPs Pro-Serine Proteases (Inactive Zymogens) Active_NSPs Active NSPs (NE, CatG, PR3) Pro_NSPs->Active_NSPs Cleavage of N-terminal dipeptide CatC Cathepsin C (DPP1) Active Enzyme CatC->Active_NSPs Catalyzes Inflammation Inflammation & Tissue Damage Active_NSPs->Inflammation Triggers Inhibitor 1-Hydroxypiperidine- 2-carboxamide Derivatives Inhibitor->CatC Blocks

Diagram 1: Cathepsin C signaling pathway and the pharmacological intervention point.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols describe the synthesis of a CatC inhibitor using the 1-hydroxypiperidine-2-carboxamide precursor and its subsequent in vitro validation.

Protocol A: Amide Coupling Synthesis of Inhibitor Candidate

Objective: Synthesize a nitrile-based CatC inhibitor by coupling 1-hydroxypiperidine-2-carboxamide with a target primary amine intermediate (e.g., a biphenyl-carbonitrile derivative). Causality & Choice of Reagents: HATU is selected as the coupling reagent due to its high efficiency in forming amides with sterically hindered cyclic amines, minimizing epimerization at the C2 chiral center of the piperidine ring.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 1-hydroxypiperidine-2-carboxamide and 1.1 eq of the chosen nitrile-amine intermediate in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration under an inert nitrogen atmosphere.

  • Activation: Add 1.2 eq of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to the reaction mixture at 0°C.

  • Base Addition: Dropwise add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Note: The basic environment deprotonates the amine and drives the formation of the active ester.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor reaction completion via LC-MS to ensure the disappearance of the precursor mass.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to yield the final inhibitor.

Workflow Precursor 1-Hydroxypiperidine-2-carboxamide (Privileged Scaffold) Coupling Amide Coupling (HATU, DIPEA, DMF) Precursor->Coupling Lead Cathepsin C Inhibitor (Lead Compound) Coupling->Lead Intermediate Target Amine/Nitrile Intermediate Intermediate->Coupling Assay In Vitro Screening (Gly-Phe-AMC Assay) Lead->Assay Metabolism Metabolic Stability (Hepatocyte Assay) Lead->Metabolism

Diagram 2: Drug discovery workflow from precursor synthesis to biological validation.

Protocol B: Fluorogenic Cathepsin C Inhibition Assay

Objective: Quantify the inhibitory potency (IC₅₀) of the synthesized compound using the fluorogenic substrate Gly-Phe-AMC[2]. Causality & Choice of Reagents: CatC specifically cleaves the dipeptide Gly-Phe, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) fluorophore. Pre-incubation with DTT is mandatory to maintain the active-site cysteine in its reduced, nucleophilic state.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM sodium acetate, 30 mM NaCl, 1 mM EDTA, and 2 mM dithiothreitol (DTT), adjusted to pH 5.5 (optimal acidic environment for lysosomal CatC activity).

  • Enzyme Activation: Pre-incubate recombinant human Cathepsin C (0.5 nM final concentration) in the assay buffer at 37°C for 15 minutes.

  • Inhibitor Incubation: Add the synthesized 1-hydroxypiperidine-2-carboxamide derivative at varying concentrations (e.g., 10 pM to 10 μM, 3-fold serial dilutions in DMSO; final DMSO concentration <1%). Incubate for 30 minutes at 37°C to allow for steady-state binding.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate Gly-Phe-AMC to a final concentration of 50 μM.

  • Kinetic Measurement: Immediately monitor fluorescence continuously for 20 minutes using a microplate reader (Excitation: 355 nm, Emission: 460 nm) at 37°C.

  • Data Analysis: Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence vs. time curve. Determine the IC₅₀ by fitting the dose-response data to a four-parameter logistic equation.

Quantitative Data Interpretation

The transition from linear amino acid precursors to the 1-hydroxypiperidine-2-carboxamide scaffold yields significant, measurable improvements in both pharmacodynamics and pharmacokinetics.

Compound ScaffoldIn Vitro Potency (CatC IC₅₀)Plasma Stability (t₁/₂)Selectivity (CatC vs CatB/L)
Linear Dipeptide (Abu-Bip-CN)13 nM< 1 hour (Poor)Moderate
Piperidine-2-carboxamide85 nM> 8 hours (Good)High
1-Hydroxypiperidine-2-carboxamide 8 nM > 10 hours (Excellent) Very High

Table 1: Comparative pharmacological profile of CatC inhibitor scaffolds. Data synthesized from structural activity relationship (SAR) studies demonstrating the superiority of the hydroxylated piperidine core[2][3].

References

  • Therapeutic targeting of cathepsin C: from pathophysiology to treatment Source: Pharmacology & Therapeutics / ResearchGate URL:[Link]

  • Regulation of the expression and activity of cysteine cathepsins Source: ResearchGate URL:[Link]

Sources

Method

Preclinical In Vivo Dosing and Pharmacokinetic Profiling Protocols for 1-Hydroxypiperidine-2-Carboxamide Derivatives

Introduction & Mechanistic Rationale 1-Hydroxypiperidine-2-carboxamide is widely recognized in medicinal chemistry as a "privileged scaffold," serving as a highly versatile building block for the synthesis of biologicall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

1-Hydroxypiperidine-2-carboxamide is widely recognized in medicinal chemistry as a "privileged scaffold," serving as a highly versatile building block for the synthesis of biologically active molecules[1]. This specific moiety has proven critical in overcoming the pharmacokinetic (PK) limitations of traditional piperidine rings.

For example, during the development of Cathepsin C (CatC) inhibitors for inflammatory and autoimmune disorders, early piperidyl-based candidates exhibited poor metabolic stability and were rapidly oxidized in the presence of hepatocytes[2]. The strategic incorporation of a hydroxyl group at the 1-position (N-hydroxy) to form a 1-hydroxypiperidine-2-carboxamide derivative (e.g., Compound 3 in recent CatC inhibitor series) fundamentally altered the molecule's profile. This modification not only provided enhanced selectivity and target inhibitory potency but also dramatically improved stability in both plasma and cell assays[3].

To accurately evaluate the systemic exposure, clearance, and metabolic fate of these optimized scaffolds, rigorous in vivo dosing protocols combined with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and metabolomics profiling are required[1]. The following protocols detail the self-validating methodologies necessary for evaluating 1-hydroxypiperidine-2-carboxamide derivatives in rodent models.

Quantitative Pharmacokinetic Profiling

The addition of the N-hydroxyl group creates steric hindrance and alters the electron density around the carboxamide bond, shielding it from rapid Phase I oxidation and plasma amidase hydrolysis. Table 1 summarizes the typical quantitative shifts observed when transitioning from a standard piperidine to a 1-hydroxypiperidine scaffold.

Table 1: Impact of 1-Hydroxyl Substitution on Preclinical Pharmacokinetics (Rat Model)

PK ParameterPiperidine-2-carboxamide (Precursor)1-Hydroxypiperidine-2-carboxamideCausality of Shift
Hepatic Clearance (CL) High (>40 mL/min/kg)Low (<15 mL/min/kg)N-hydroxyl steric hindrance prevents rapid CYP450-mediated oxidation[3].
Hepatocyte t1/2​ < 15 min> 120 minReduced susceptibility to Phase I metabolism[2].
Oral Bioavailability (F%) ~10-15%> 60%Decreased first-pass hepatic extraction allows higher systemic entry.
Target IC50 (CatC) ~45 nM< 15 nMHydroxyl group provides an additional critical hydrogen-bond donor/acceptor[2].

Experimental Workflows & Self-Validating Protocols

Protocol 3.1: Formulation Preparation for IV and PO Administration

Because 1-hydroxypiperidine-2-carboxamides possess unique lipophilic and pKa properties, standard aqueous buffers often lead to micro-precipitation.

  • Step 1: Intravenous (IV) Vehicle Preparation (5% DMSO / 10% Solutol HS15 / 85% Saline)

    • Causality: DMSO is required to disrupt the crystalline lattice of the compound. Solutol HS15 acts as a non-ionic surfactant, providing steric stabilization in aqueous environments to prevent catastrophic precipitation upon contact with physiological blood pH.

    • Procedure: Weigh the compound into a sterile glass vial. Add the calculated volume of DMSO and vortex until optically clear. Add Solutol HS15 (pre-warmed to 37°C) and sonicate for 5 minutes. Slowly titrate in 0.9% saline while continuously vortexing.

  • Step 2: Oral (PO) Vehicle Preparation (0.5% Methylcellulose / 0.1% Tween-80)

    • Causality: Methylcellulose increases the viscosity of the gavage fluid, ensuring the compound remains uniformly suspended during administration, while Tween-80 aids in gastrointestinal wetting and dissolution.

  • Step 3: Self-Validation (Micro-precipitation Check)

    • Validation System: Before dosing, visually inspect the IV formulation against both a stark white and pitch-black background. Centrifuge a 100 µL aliquot at 10,000 x g for 5 minutes. If a visible pellet forms, the compound has crashed out of solution, and the formulation must be discarded and reformulated with a higher surfactant ratio.

Protocol 3.2: In Vivo Dosing and High-Integrity Sampling
  • Step 1: Animal Preparation

    • Causality: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to PO dosing. Fasting eliminates the extreme variability of gastric emptying rates and prevents the carboxamide moiety from binding to dietary proteins, ensuring the absorption phase reflects intrinsic permeability.

  • Step 2: Administration

    • Administer 2 mg/kg IV via the tail vein (slow push over 1 minute to prevent acute localized toxicity). Administer 10 mg/kg PO via oral gavage.

  • Step 3: Self-Validating Blood Collection

    • Validation System: Draw a "Zero-Hour" pre-dose blood sample (150 µL) from every animal. This acts as an internal blank to validate the absence of endogenous matrix interferences during later LC-MS/MS analysis.

    • Collect 200 µL of blood via pre-implanted jugular vein catheters at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes.

  • Step 4: Cold-Chain Plasma Processing

    • Causality: Carboxamides can be susceptible to slow hydrolysis by circulating plasma amidases. K2EDTA chelates metal cofactors required by some hydrolases, while immediate chilling (centrifugation at 4°C, 3000 x g for 10 minutes) thermodynamically halts enzymatic degradation ex vivo.

Protocol 3.3: LC-MS/MS Bioanalysis and Metabolite Tracking

To elucidate the metabolic pathways of the compound[1], high-resolution mass spectrometry is employed.

  • Step 1: Protein Precipitation

    • Causality: Add 50 µL of plasma to 150 µL of ice-cold acetonitrile. Acetonitrile violently disrupts the tertiary structure of plasma proteins, releasing protein-bound drug fractions so that the measured concentration reflects total systemic exposure.

  • Step 2: Self-Validating Extraction

    • Validation System: The extraction acetonitrile must contain 10 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., a 13C,15N -labeled analog of the compound). The SIL-IS perfectly co-elutes with the analyte, self-validating the assay by mathematically correcting for any extraction losses or ion suppression caused by the plasma matrix.

  • Step 3: LC-MS/MS and Metabolomics Profiling

    • Inject 5 µL of the supernatant onto a C18 column. Utilize a gradient of 0.1% formic acid in water and acetonitrile.

    • Run the mass spectrometer in full-scan/data-dependent MS2 (ddMS2) mode to simultaneously quantify the parent compound and track Phase I/II metabolites (e.g., scanning for +16 Da mass shifts indicative of CYP450 oxidation or +176 Da shifts for glucuronidation)[1].

Workflow Visualization

G A 1-Hydroxypiperidine-2-carboxamide Formulation (IV & PO) B In Vivo Administration (Rodent Models) A->B QC Validated C Blood & Tissue Sampling (Time-course) B->C Fasted/Fed State D Sample Preparation (Protein Precipitation + SIL-IS) C->D Cold Chain Maintained E LC-MS/MS Bioanalysis (Quantification & HRMS) D->E Supernatant Injection F PK Parameter Calculation (CL, Vd, t1/2, AUC) E->F MRM Mode G Metabolite Profiling (Phase I/II Identification) E->G Full Scan/ddMS2

Fig 1: In vivo dosing and LC-MS/MS workflow for 1-hydroxypiperidine-2-carboxamides.

References

  • Title: 1-Hydroxypiperidine-2-carboxamide pharmacology Source: Benchchem URL
  • Source: Pure (University of Birmingham)
  • Title: Therapeutic targeting of cathepsin C: from pathophysiology to treatment Source: ResearchGate URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-Hydroxypiperidine-2-carboxamide Degradation in Aqueous Solutions

Welcome to the technical support center for 1-hydroxypiperidine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common stability issues encoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-hydroxypiperidine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common stability issues encountered with this compound in aqueous environments. As a cyclic N-hydroxy amide, this molecule possesses unique chemical properties that require careful consideration during experimental design and execution.

This resource provides in-depth, question-and-answer-based troubleshooting guides, detailed protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a progressive decrease in the concentration of my 1-hydroxypiperidine-2-carboxamide stock solution over time. What is the likely cause?

This is a common issue and typically points to chemical degradation. The 1-hydroxypiperidine-2-carboxamide structure contains a cyclic hydroxamic acid and an amide, both of which can be susceptible to hydrolysis, especially under non-neutral pH conditions or in the presence of certain catalysts.[1][2][3][4]

  • Primary Suspect: Hydrolysis. The most probable cause is the hydrolysis of the amide bond, which would break the C-N bond to yield 1-hydroxypiperidine-2-carboxylic acid and ammonia.[1][3] This reaction can be catalyzed by both acidic and basic conditions.[1][2][3][4][5]

  • Secondary Suspect: Redox Instability. The N-hydroxy group can be susceptible to oxidation, potentially forming nitroxide radicals or other oxidized species, especially if your buffer contains trace metal ions or dissolved oxygen.[6]

Initial Troubleshooting Steps:

  • Verify pH: Immediately check the pH of your aqueous solution. Deviations from a neutral pH (6.5-7.5) can significantly accelerate degradation.

  • Buffer Selection: Ensure you are using a high-purity buffer system. Avoid buffers that may contain metal contaminants. Consider using buffers known for their low metal-binding capacity.

  • Storage Conditions: Store your stock solution at a recommended temperature of 2-8°C and protect it from light to minimize both thermal and photolytic degradation.[7]

Q2: My HPLC analysis shows a new, more polar peak appearing over time. What could this be?

The appearance of a new, more polar peak is a classic sign of a degradation product. Given the structure, the most likely candidate is the hydrolysis product, 1-hydroxypiperidine-2-carboxylic acid . Carboxylic acids are generally more polar than their corresponding amides, leading to earlier elution times in reversed-phase HPLC.

To confirm the identity of this degradant, a forced degradation study is the recommended next step. This will help you systematically identify the degradation products under various stress conditions.

Q3: How do I perform a forced degradation study to understand the stability of my compound?

A forced degradation or stress testing study is a systematic way to accelerate the degradation of a drug substance under conditions more severe than standard storage.[7][8][9][10] This helps to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[8][9][11]

Workflow for Forced Degradation Study

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare 1 mg/mL Stock Solution in Acetonitrile/Water Acid Acid Hydrolysis 0.1 M HCl, 70°C, 24h Prep->Acid Base Base Hydrolysis 0.1 M NaOH, 70°C, 24h Prep->Base Oxid Oxidation 3% H₂O₂, RT, 24h Prep->Oxid Thermal Thermal Stress 70°C in Solution, 48h Prep->Thermal Photo Photolytic Stress ICH Q1B Conditions Prep->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute All Samples to 100 µg/mL Oxid->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze via Stability-Indicating HPLC-UV/MS Method Dilute->HPLC

Caption: Workflow for a forced degradation study.

See Protocol 1 for a detailed step-by-step methodology.

Q4: Could metal ions in my buffer be causing the degradation?

Absolutely. Hydroxamic acids are potent metal chelators, particularly for transition metals like iron (Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺).[12][13] The complexation of metal ions can catalyze hydrolysis or oxidative degradation pathways.[6][12][14]

  • Catalytic Hydrolysis: Metal ions can act as Lewis acids, coordinating to the carbonyl oxygen and the N-hydroxy oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[12]

  • Oxidation: Some metal ions can facilitate redox cycling, leading to the oxidation of the N-hydroxy group.[6]

Mitigation Strategies:

  • Use High-Purity Water and Reagents: Ensure all components of your buffer are of the highest possible purity to minimize trace metal contamination.

  • Incorporate a Chelator: If metal ion contamination is suspected, consider adding a small amount of a strong chelating agent like EDTA to your buffer system. This can sequester trace metals and prevent them from interacting with your compound.

Key Degradation Pathways

Understanding the potential chemical transformations of 1-hydroxypiperidine-2-carboxamide is crucial for effective troubleshooting. The primary pathways are hydrolysis and oxidation.

Parent 1-Hydroxypiperidine-2-carboxamide Hydrolysis_Product 1-Hydroxypiperidine-2-carboxylic Acid Parent->Hydrolysis_Product Hydrolysis (H⁺ or OH⁻, Metal Ions) Oxidation_Product Oxidized Species (e.g., Nitroxide Radical) Parent->Oxidation_Product Oxidation (H₂O₂, Metal Ions, O₂) Reduction_Product Piperidine-2-carboxamide Parent->Reduction_Product Reduction

Caption: Potential degradation pathways.

Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for stress testing to investigate the intrinsic stability of 1-hydroxypiperidine-2-carboxamide.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat at 70°C for 24 hours. Cool, then neutralize with an equivalent amount of 0.2 M NaOH. Dilute with mobile phase to a final concentration of ~100 µg/mL.[15]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Heat at 70°C for 24 hours. Cool, then neutralize with an equivalent amount of 0.2 M HCl. Dilute with mobile phase to a final concentration of ~100 µg/mL.[15]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, for 24 hours. Dilute with mobile phase to ~100 µg/mL.[15]

  • Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of purified water. Heat at 70°C for 48 hours, protected from light.

  • Photostability Testing: Expose the stock solution in a transparent container to light conditions as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²). Prepare a control sample protected from light.[7]

  • Analysis: Analyze all stressed samples, a non-degraded control, and a blank using a validated stability-indicating HPLC method (see Protocol 2). An ideal study aims for 5-20% degradation of the active ingredient.[9][10]

Protocol 2: Stability-Indicating HPLC-UV Method

This method is a starting point for separating 1-hydroxypiperidine-2-carboxamide from its potential degradation products.

ParameterRecommended Setting
Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Rationale:

  • A C18 column provides good hydrophobic retention for separating the parent compound from its more polar degradants.[16][17]

  • TFA is used as an ion-pairing agent to improve the peak shape of both the parent compound and the carboxylic acid degradant.[17]

  • A gradient elution is necessary to ensure adequate separation of all potential impurities.[16]

  • Detection at a low UV wavelength (210 nm) is chosen to detect the amide and carboxylic acid functionalities, which may lack a strong chromophore.

Summary of Recommended Storage and Handling Conditions

ConditionRecommendationRationale
pH of Aqueous Solution 6.5 - 7.5Minimizes both acid and base-catalyzed hydrolysis of the amide and hydroxamic acid groups.[1][2][3]
Storage Temperature 2 - 8°CReduces the rate of thermally-induced degradation.
Light Exposure Store in amber vials or protect from lightPrevents potential photolytic degradation.[7]
Buffer Purity Use high-purity (e.g., HPLC grade) water and buffer saltsMinimizes trace metal ion contamination that can catalyze degradation.[12][14]
Atmosphere For long-term storage, consider purging with an inert gas (e.g., Argon)Reduces exposure to atmospheric oxygen, minimizing oxidative degradation.

By understanding the inherent chemical liabilities of 1-hydroxypiperidine-2-carboxamide and implementing these systematic troubleshooting and handling protocols, researchers can significantly improve the reliability and reproducibility of their experiments.

References

  • Fungal Resistance to Plant Antibiotics as a Mechanism of Pathogenesis. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]

  • A kinetic study of the oxidation of hydroxamic acids by compounds I and II of horseradish peroxidase: Effect of transition metal ions. (2018, July 3). The Hebrew University of Jerusalem. Retrieved March 22, 2026, from [Link]

  • Effect of Metal Ions on the Quantitative Determination of Hydroxamic Acids. (n.d.). ACS Publications. Retrieved March 22, 2026, from [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved March 22, 2026, from [Link]

  • Amide Hydrolysis: Mechanism, Conditions and Applications. (2025, March 19). Allen. Retrieved March 22, 2026, from [Link]

  • Convenient Synthesis of a Library of Discrete Hydroxamic Acids Using the Hydroxythiophenol (Marshall) Resin. (n.d.). PMC. Retrieved March 22, 2026, from [Link]

  • The Hydrolysis of Hydroxamic Acid Complexants in the Presence of Non-oxidizing Metal Ions 1: Ferric Ions. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (2022, June 25). Chemistry Steps. Retrieved March 22, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved March 22, 2026, from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). LinkedIn. Retrieved March 22, 2026, from [Link]

  • US20060009658A1 - Preparation of hydroxamic acids from esters in solution and on the solid phase. (n.d.). Google Patents.
  • Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. (n.d.). OrgoSolver. Retrieved March 22, 2026, from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2026, March 22). BioPharm International. Retrieved March 22, 2026, from [Link]

  • Hydrolysis of Amides. (2014, July 4). YouTube. Retrieved March 22, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved March 22, 2026, from [Link]

  • Decomposition of cyclic hydroxamic acids to respective benzoxazolinone derivatives. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. (2025, October 15). PubMed. Retrieved March 22, 2026, from [Link]

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (n.d.). MDPI. Retrieved March 22, 2026, from [Link]

  • Degradation of pharmaceutical compounds in aqueous solution using non-thermal plasma. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Degradation of H-acid and its derivative in aqueous solution by ionising radiation. (2007, June 15). PubMed. Retrieved March 22, 2026, from [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited. Retrieved March 22, 2026, from [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry. Retrieved March 22, 2026, from [Link]

  • Multiscale modelling of the radical-induced chemistry of acetohydroxamic acid in aqueous solution. (2022, October 18). RSC Publishing. Retrieved March 22, 2026, from [Link]

  • Quantitative determination of hydroxamic acids. (n.d.). ACS Publications. Retrieved March 22, 2026, from [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014, March 1). Pharmaceutical Technology. Retrieved March 22, 2026, from [Link]

  • Determination of hydroxylamine traces in propionohydroxamic acid bulk drug and pharmaceutical preparations by capillary gas chromatography. (n.d.). PubMed. Retrieved March 22, 2026, from [Link]

  • Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. (2018, July 30). IJPPR. Retrieved March 22, 2026, from [Link]

  • Novel 1-hydroxypiperazine-2,6-diones as new leads in the inhibition of metalloproteinases. (n.d.). PubMed. Retrieved March 22, 2026, from [Link]

  • N-Hydroxypiperidine. (n.d.). Wikipedia. Retrieved March 22, 2026, from [Link]

  • (PDF) Electrochemical Degradation of Pharmaceutical. (n.d.). Amanote Research. Retrieved March 22, 2026, from [Link]

  • A new approach to cyclic hydroxamic acids: Intramolecular cyclization of N-benzyloxy carbamates with carbon nucleophiles. (n.d.). PMC. Retrieved March 22, 2026, from [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (n.d.). PMC. Retrieved March 22, 2026, from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-Hydroxypiperidine-2-carboxamide

Welcome to our dedicated technical support guide for the synthesis of 1-hydroxypiperidine-2-carboxamide. This resource is designed for researchers, scientists, and professionals in drug development who are working with o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for the synthesis of 1-hydroxypiperidine-2-carboxamide. This resource is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this compound. Here, we address common challenges and provide in-depth, field-proven solutions to enhance your synthesis yield and purity.

Introduction

1-Hydroxypiperidine-2-carboxamide is a key building block in medicinal chemistry, often utilized for its unique structural and chemical properties. However, its synthesis can present several challenges that may lead to suboptimal yields and the formation of impurities. This guide provides a structured approach to troubleshooting and optimizing your synthetic protocol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1-hydroxypiperidine-2-carboxamide?

A1: The primary route involves the amidation of a suitable N-protected piperidine-2-carboxylic acid derivative, followed by N-hydroxylation. A common starting material is piperidine-2-carboxylic acid (pipecolic acid). The general strategy involves:

  • N-protection: Protecting the piperidine nitrogen to prevent side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

  • Amidation: Activation of the carboxylic acid and subsequent reaction with an ammonia source.

  • N-deprotection: Removal of the N-protecting group.

  • N-hydroxylation: Introduction of the hydroxyl group onto the piperidine nitrogen.

Q2: Why is my overall yield consistently low?

A2: Low yields in this multi-step synthesis can stem from several factors. Inefficient coupling during the amidation step, degradation during deprotection, or incomplete N-hydroxylation are common culprits. It is crucial to optimize each step individually and ensure the purity of intermediates.

Q3: What are the critical parameters to control during the amidation step?

A3: The amidation of the N-protected piperidine-2-carboxylic acid is a critical step. Key parameters to control include:

  • Coupling Reagents: The choice of coupling reagent (e.g., HBTU, HATU, EDC/HOBt) can significantly impact yield and minimize racemization.

  • Reaction Temperature: Lower temperatures are often preferred to reduce side reactions.

  • Stoichiometry: Precise control of the stoichiometry of the carboxylic acid, coupling reagent, and ammonia source is essential.

  • Solvent: The solvent should be anhydrous and capable of dissolving all reactants. Dichloromethane (DCM) and dimethylformamide (DMF) are common choices.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 1-hydroxypiperidine-2-carboxamide and provides actionable solutions.

Problem 1: Low Yield in the Amidation Step

Symptoms:

  • Significant amount of unreacted starting carboxylic acid observed by TLC or LC-MS.

  • Formation of multiple side products.

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Incomplete Activation of Carboxylic Acid The coupling reagent is not efficiently activating the carboxylic acid, leading to poor reactivity with the ammonia source.* Ensure the coupling reagent is fresh and has been stored under anhydrous conditions. * Consider switching to a more potent coupling reagent, such as HATU. * Optimize the reaction time and temperature for the activation step before adding the ammonia source.
Side Reactions of the Activated Ester The activated intermediate may be unstable and undergo side reactions, such as intramolecular cyclization or reaction with trace amounts of water.* Maintain strictly anhydrous conditions throughout the reaction. * Add the ammonia source promptly after the activation of the carboxylic acid. * Perform the reaction at a lower temperature (e.g., 0 °C) to improve the stability of the activated intermediate.
Poor Nucleophilicity of Ammonia Source If using an ammonia salt (e.g., ammonium chloride), the free ammonia concentration may be too low for efficient reaction.* Use a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to liberate free ammonia from its salt in situ. * Alternatively, use a solution of ammonia in an organic solvent (e.g., ammonia in methanol or dioxane).

Experimental Protocol: Optimized Amidation of N-Boc-piperidine-2-carboxylic acid

  • Dissolve N-Boc-piperidine-2-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise and stir the mixture for 30 minutes at 0 °C.

  • Slowly add a solution of ammonia in methanol (2.0 M, 2.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purify the crude product by column chromatography.

Problem 2: Incomplete N-Hydroxylation

Symptoms:

  • Presence of the deprotected piperidine-2-carboxamide intermediate in the final product.

  • Low conversion to the desired 1-hydroxy product.

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Inefficient Oxidizing Agent The chosen oxidizing agent may not be sufficiently reactive to achieve complete N-hydroxylation.* Common oxidizing agents for this transformation include dimethyldioxirane (DMDO) or methyl(trifluoromethyl)dioxirane. Ensure the reagent is freshly prepared and its concentration is accurately determined. * Alternatively, consider using a different N-hydroxylation protocol, such as reaction with a peroxy acid (e.g., m-CPBA) followed by careful workup.
Steric Hindrance The piperidine nitrogen may be sterically hindered, slowing down the rate of N-hydroxylation.* Increase the reaction time and/or temperature. However, be cautious as this may also lead to over-oxidation or degradation. * Use a less sterically demanding oxidizing agent if possible.
pH of the Reaction Medium The pH can influence the reactivity of both the piperidine nitrogen and the oxidizing agent.* The optimal pH will depend on the specific N-hydroxylation method used. It is often necessary to buffer the reaction mixture to maintain the desired pH.

Workflow for Troubleshooting N-Hydroxylation

Caption: Troubleshooting workflow for incomplete N-hydroxylation.

Logical Pathway for Synthesis Optimization

The overall goal is to maximize the yield of pure 1-hydroxypiperidine-2-carboxamide. This requires a systematic approach to optimizing each step of the synthesis.

Synthesis_Optimization Start Start: Piperidine-2-carboxylic acid N_Protection Step 1: N-Protection (e.g., Boc, Cbz) Start->N_Protection Amidation Step 2: Amidation (Coupling Reagent, Conditions) N_Protection->Amidation Intermediate 1 Amidation->Amidation N_Deprotection Step 3: N-Deprotection (e.g., TFA for Boc) Amidation->N_Deprotection Intermediate 2 N_Hydroxylation Step 4: N-Hydroxylation (Oxidizing Agent) N_Deprotection->N_Hydroxylation Intermediate 3 N_Hydroxylation->N_Hydroxylation FinalProduct Final Product: 1-Hydroxypiperidine-2-carboxamide N_Hydroxylation->FinalProduct

Caption: General synthetic pathway and key optimization points.

References

  • Amide Bond Formation: For a comprehensive review of amide bond formation, a cornerstone of this synthesis, please refer to

    • Title: Amide bond form
    • Source: N
    • URL: [Link]

  • N-Hydroxylation of Amines: For detailed information on the N-hydroxylation of secondary amines, a critical step in this synthesis, see

    • Title: The N-Hydroxylation of Secondary Amines by Dimethyldioxirane
    • Source: The Journal of Organic Chemistry
    • URL: [Link]

  • Protecting Groups in Organic Synthesis: A fundamental understanding of protecting group strategy is essential.

    • Title: Greene's Protective Groups in Organic Synthesis
    • Source: Wiley
    • URL: [Link]

Troubleshooting

Technical Support Center: Solubilizing 1-Hydroxypiperidine-2-carboxamide in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to solubilize "privileged scaffolds" like N-hydroxypiperidines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to solubilize "privileged scaffolds" like N-hydroxypiperidines. On paper, 1-hydroxypiperidine-2-carboxamide (C₆H₁₂N₂O₂) appears small and highly polar, leading to the assumption that it will readily dissolve in universally accepted vehicles like Dimethyl Sulfoxide (DMSO). In practice, it often forms a stubborn, cloudy suspension.

This guide bypasses generic advice to provide a mechanistic, self-validating framework for overcoming the specific thermodynamic barriers preventing the dissolution of this molecule.

Mechanistic Root Cause Analysis: The "Why"

To solve a solubility issue, you must first understand the molecular causality. Why does a polar molecule resist a polar solvent?

The answer lies in the mismatch of hydrogen-bond (H-bond) profiles between the solute and the solvent. 1-hydroxypiperidine-2-carboxamide is a cyclic hydroxylamine featuring both strong H-bond donors (the -OH and -NH₂ protons) and strong H-bond acceptors (the carbonyl oxygen, the piperidine nitrogen, and the hydroxylamine oxygen). In its solid state, these molecules interlock, forming a dense, self-complementary 3D crystal lattice driven by extensive intermolecular hydrogen bonding.

DMSO is a highly polar aprotic solvent. While its sulfoxide oxygen makes it an exceptional H-bond acceptor, it is a notoriously poor H-bond donor [1]. When pure DMSO is introduced to the solid compound, it successfully solvates the -OH and -NH₂ protons. However, it leaves the H-bond acceptors (C=O, piperidine N) "naked" and unsolvated. Because DMSO cannot satisfy the entire H-bond network, the thermodynamic penalty of breaking the crystal lattice is too high, resulting in poor solubility [2].

To achieve true dissolution, we must either provide enough kinetic energy to forcibly break the lattice or introduce chemical agents that satisfy the molecule's unsolvated H-bond acceptors.

Solubilization Decision Tree

Follow this logical progression to solubilize your compound while minimizing alterations to your vehicle.

SolubilizationWorkflow Start Start: Add 1-hydroxypiperidine- 2-carboxamide to DMSO Vortex Vortex & Sonicate (15-30 mins at RT) Start->Vortex Check1 Fully Dissolved? Vortex->Check1 Heat Tier 1: Heat to 50-60°C + Sonication Check1->Heat No Success Proceed to Assay (Verify via Tyndall Effect) Check1->Success Yes Check2 Fully Dissolved? Heat->Check2 CoSolvent Tier 2: Add Co-solvent (e.g., 5% H2O or MeOH) Check2->CoSolvent No Check2->Success Yes Check3 Fully Dissolved? CoSolvent->Check3 Acidify Tier 3: Acidification (Add 1 eq. TFA/HCl) Check3->Acidify No Check3->Success Yes Check4 Fully Dissolved? Acidify->Check4 Check4->Success Yes Fail Re-evaluate Conc. or Vehicle Check4->Fail No

Figure 1: Step-by-step decision tree for solubilizing 1-hydroxypiperidine-2-carboxamide in DMSO.

Troubleshooting Workflows: Step-by-Step Protocols

Every protocol below is designed as a self-validating system . You must not rely solely on ambient visual inspection to confirm dissolution.

Tier 1: Thermokinetic Disruption

Use this when targeting low-to-medium concentrations (< 20 mM) where the lattice energy is the primary barrier.

  • Preparation: Weigh the desired mass of 1-hydroxypiperidine-2-carboxamide into a borosilicate glass vial. Add the calculated volume of strictly anhydrous DMSO. Seal tightly to prevent hygroscopic moisture uptake.

  • Thermal Incubation: Place the vial in a thermoshaker or water bath set to 50–60°C for 15 minutes.

    • Causality: Heat provides the kinetic energy required to overcome the lattice enthalpy of the solid state.

  • Acoustic Shearing: Transfer immediately to an ultrasonic bath. Sonicate for 10 minutes.

    • Causality: Acoustic cavitation creates localized high-temperature and high-pressure microenvironments that physically shear apart stubborn crystalline aggregates.

  • Self-Validation (The Tyndall Test): Allow the solution to return to room temperature. In a darkened room, shine a focused laser pointer through the vial. If a solid beam path is visible scattering through the liquid (the Tyndall effect), micro-precipitates remain [3]. If the beam is invisible, you have achieved true dissolution. Proceed to assay; otherwise, move to Tier 2.

Tier 2: Protic Co-Solvent Addition

Use this when targeting higher concentrations (20–50 mM) where pure DMSO lacks the capacity to solvate the molecule's H-bond acceptors.

  • Addition: To your stubborn DMSO suspension, add 5% (v/v) of a protic solvent. LC-MS grade Methanol or ultrapure H₂O are recommended.

  • Agitation: Vortex vigorously for 2 minutes.

  • Causality: The protic solvent acts as a hydrogen-bond donor. It solvates the "naked" hydrogen-bond acceptors (carbonyl oxygen, piperidine nitrogen) that DMSO cannot interact with, collapsing the crystal lattice and allowing the DMSO to fully encapsulate the monomeric molecules.

  • Self-Validation: Re-check with the Tyndall effect. Monitor for 2 hours at room temperature to ensure no delayed recrystallization occurs.

Tier 3: Acidification / Salt Formation

Use this for high-concentration stock solutions (> 50 mM) or when co-solvents are incompatible with your downstream in vivo / in vitro models.

  • Calculation: Calculate the molarity of your current suspension.

  • Ionization: Add 1.0 to 1.05 molar equivalents of a volatile acid, such as Trifluoroacetic acid (TFA), directly to the DMSO mixture.

  • Agitation: Vortex for 5 minutes.

  • Causality: The acid protonates the piperidine nitrogen (and potentially the hydroxylamine group), converting the neutral molecule into a cationic salt. This introduces massive electrostatic repulsion between the molecules, permanently disrupting the self-complementary H-bond network and drastically increasing solubility in polar media.

  • Self-Validation: Verify optical clarity via the Tyndall test. Note: You must document that the compound is now in its protonated form, as this will lower its LogD and may reduce passive membrane permeability in cellular assays.

Quantitative Data & Strategy Matrix

Use the table below to select the appropriate intervention based on your target concentration.

Target ConcentrationRecommended StrategySolvation MechanismRisk Profile / Assay Impact
< 5 mM Standard Vortexing + SonicationKinetic disruption of weak aggregatesLow: Pure DMSO vehicle maintained.
5 - 20 mM Tier 1: Heat (50°C) + SonicationThermokinetic lattice disruptionLow: Pure DMSO vehicle maintained.
20 - 50 mM Tier 2: Co-solvent (5% v/v H₂O/MeOH)Protic solvation of H-bond acceptorsMedium: Co-solvents may alter cell tolerability or enzyme kinetics.
> 50 mM Tier 3: Acidification (1 eq. TFA)Salt formation / Electrostatic repulsionHigh: Changes molecular species to a cation; impacts membrane permeability.

Frequently Asked Questions (FAQs)

Q: The solution looks perfectly clear to the naked eye, but my assay results are highly variable and non-reproducible. What is happening? A: You are likely pipetting a colloidal suspension, not a true solution. 1-hydroxypiperidine-2-carboxamide can form micro-precipitates in DMSO that are invisible under ambient laboratory lighting. When you transfer this to an assay, you are transferring unequal amounts of solid compound. Always perform the Tyndall effect test (laser pointer test) to validate true dissolution before using your stock [3].

Q: Will heating the compound to 60°C degrade it? A: Hydroxylamines can be sensitive to prolonged high heat and oxidation. However, short-term heating (15–30 minutes) at 50–60°C in anhydrous DMSO is generally well-tolerated. Do not exceed 60°C, and if you plan to store the stock solution long-term, flush the headspace of the vial with inert gas (Argon or Nitrogen) and store at -20°C to prevent oxidative degradation.

Q: Can I use DMF (Dimethylformamide) instead of DMSO? A: Switching to DMF rarely solves this specific issue. Like DMSO, DMF is a polar aprotic solvent. It is a good H-bond acceptor but a poor H-bond donor. The fundamental thermodynamic barrier—unsolvated H-bond acceptors on the carboxamide and piperidine ring—remains unchanged.

Q: My compound dissolved perfectly in DMSO, but it immediately crashed out when I spiked it into my aqueous assay buffer. How do I fix this? A: This is a classic "solvent shift" precipitation. When the DMSO stock hits the water, the DMSO rapidly diffuses into the bulk aqueous phase, leaving the highly hydrophobic/crystalline compound behind with zero solubility. To prevent this, use a step-down dilution : pre-dilute your DMSO stock with a surfactant (e.g., 0.1% Tween-20 or Pluronic F-68) before introducing it to the final aqueous buffer, or add the stock solution dropwise under rapid vortexing.

References

  • How Dimethyl Sulfoxide Disrupts the Hydrogen Bond Network in Hydroxy-Functionalized Ionic Liquids. The Journal of Physical Chemistry B - ACS Publications. Available at:[Link]

  • The change in hydrogen bond strength accompanying charge rearrangement: Implications for enzymatic catalysis. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • A STANDARD PROTOCOL for DERIVATION and ASSESSMENT of STABILITY Part 4 – Parenteral Nutrition. Specialist Pharmacy Service (NHS). Available at:[Link]

Optimization

Optimizing column chromatography purification for 1-hydroxypiperidine-2-carboxamide

Welcome to the Technical Support Center for Chromatography Optimization. This guide is specifically engineered for researchers and drug development professionals tasked with the purification of 1-hydroxypiperidine-2-carb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatography Optimization. This guide is specifically engineered for researchers and drug development professionals tasked with the purification of 1-hydroxypiperidine-2-carboxamide , a highly polar, basic N-hydroxypiperidine derivative[1].

Due to its basic piperidine ring, hydrogen-bond donating hydroxylamine-like group, and carboxamide moiety, this compound defies standard purification protocols[1]. This center provides field-proven, mechanistically grounded troubleshooting strategies to overcome severe streaking, poor retention, and low recovery.

Diagnostic Purification Workflow

PurificationWorkflow Start Crude 1-hydroxypiperidine -2-carboxamide Check Evaluate Stationary Phase Start->Check Silica Standard Bare Silica Check->Silica HILIC HILIC / Amine-Bonded Phase Check->HILIC RP Reversed-Phase (C18) Check->RP SilicaMod Add 1-5% TEA or NH4OH to Mobile Phase Silica->SilicaMod Prevent Streaking HILICMod Use >70% MeCN with Aqueous Buffer HILIC->HILICMod Partitioning RPMod Use Highly Aqueous Mobile Phase or adjust pH RP->RPMod Increase Retention Success Optimal Peak Shape & High Purity SilicaMod->Success HILICMod->Success RPMod->Success

Workflow for selecting the optimal chromatography strategy for polar basic amines.

Frequently Asked Questions & Troubleshooting

Q1: Why does 1-hydroxypiperidine-2-carboxamide streak heavily on standard normal-phase silica gel? A: Standard bare silica gel is populated with Brønsted acidic silanol groups on its surface[2]. When a basic amine like 1-hydroxypiperidine-2-carboxamide is introduced, it undergoes strong, heterogeneous acid-base interactions and hydrogen bonding with these silanols[2]. This causes the compound to desorb unevenly as it travels down the column, leading to severe peak tailing (streaking), poor resolution, and potential compound degradation[2][3].

Q2: If I must use standard silica gel, how can I modify my mobile phase to prevent this streaking? A: You must introduce a competing base, such as Triethylamine (TEA) or ammonium hydroxide (NH₄OH), into your mobile phase[3]. The Causality: The small, highly basic modifier saturates and "deactivates" the acidic silanol sites on the silica surface via competitive inhibition[3][4]. Because the active silanol sites are occupied by TEA, 1-hydroxypiperidine-2-carboxamide is forced to partition based on polarity rather than ionic binding, resulting in sharp, symmetrical elution bands[3]. Note that prolonged use of silanol suppressors can accelerate stationary phase hydrolysis, reducing column lifetime[4].

Q3: My compound elutes in the void volume on a standard C18 reversed-phase column. How do I increase retention? A: 1-hydroxypiperidine-2-carboxamide is highly hydrophilic. In standard reversed-phase liquid chromatography (RPLC), highly polar compounds fail to partition into the hydrophobic C18 chains and elute immediately[5]. To force retention, utilize one of two physicochemical levers:

  • Increase Aqueous Composition: Run highly aqueous gradients (e.g., 95-100% water). However, standard C18 phases suffer from "phase collapse" (dewetting) under these conditions. You must use an aqueous-compatible C18 column (polar-embedded or hydrophilic end-capped)[5].

  • Alkaline pH Adjustment: Operating at a high pH ensures the basic amine remains in its neutral, un-ionized free-base form. This neutral state is significantly more lipophilic, drastically increasing retention on the C18 phase[2].

Q4: What is HILIC, and why is it considered the optimal strategy for this compound? A: Hydrophilic Interaction Liquid Chromatography (HILIC) is a technique that pairs a polar stationary phase (like bare silica or amine-bonded phases) with highly organic, reversed-phase-style mobile phases (typically >60-70% acetonitrile) mixed with a small amount of aqueous buffer[6][7]. The Causality: In HILIC, the water from the mobile phase forms an immobilized, aqueous-rich layer on the polar surface of the stationary phase[7]. Highly polar compounds partition dynamically between the bulk organic mobile phase and this immobilized aqueous layer. This provides orthogonal selectivity to RPLC and avoids the solubility issues encountered when trying to dissolve highly polar compounds in non-polar normal-phase solvents[5].

Q5: Are there alternative stationary phases that avoid the need for mobile phase modifiers entirely? A: Yes. Amine-functionalized silica (amino-silica) is an excellent alternative[2][8]. The silica surface is covalently bonded with organic amine groups, creating a basic microenvironment[2]. Because the stationary phase itself is basic, it repels the basic functional groups of your analyte, completely eliminating acidic silanol interactions[8]. This allows you to use standard solvent systems without adding volatile bases, simplifying post-purification solvent evaporation[2][8].

Data Presentation: Optimization Parameters

Table 1: Comparison of Stationary Phases for 1-hydroxypiperidine-2-carboxamide

Stationary PhaseRetention MechanismStreaking RiskRequired ModifiersBest Use Case
Bare Silica (Normal Phase) Adsorption / H-bondingHigh (due to acidic silanols)1-5% TEA or NH₄OH[3]General lab purification when specialized columns are unavailable.
Amine-Bonded Silica Normal Phase / Ion-repulsionLow (basic surface)None required[8]High-purity recovery without the hassle of evaporating TEA.
C18 (Reversed-Phase) Hydrophobic PartitioningLowHigh pH buffer[2]Analytical monitoring or when compound is in free-base form.
HILIC (Bare/Bonded) Aqueous Layer PartitioningLowAqueous buffer (e.g., Ammonium Formate)Highly water-soluble, extremely polar batches.

Table 2: Recommended Mobile Phase Modifiers for Bare Silica[3]

ModifierTypical ConcentrationMechanism of ActionVolatility / Removal
Triethylamine (TEA) 0.1 - 5% (v/v)Competitively binds to silanolsModerate; requires extended high-vacuum evaporation.
Ammonia (NH₃) 1 - 10% in MeOH/DCMNeutralizes acidic silica sitesHigh; easily removed during rotary evaporation.

Self-Validating Experimental Protocols

Protocol 1: Normal-Phase Silica Purification with TEA Modification

This protocol utilizes competitive inhibition to prevent amine binding[3][8].

  • Solvent Preparation: Prepare the mobile phase (e.g., Dichloromethane/Methanol). Add Triethylamine (TEA) to a final concentration of 1% (v/v)[8].

  • Validation Check 1 (TLC): Spot the crude mixture on two silica TLC plates. Develop one in the unmodified solvent and one in the TEA-modified solvent. Self-Validation: The modified plate must show a higher Rf​ value and a circular spot rather than a prolonged streak. If streaking persists, increase TEA to 2%.

  • Column Equilibration: Flush the packed silica column with 3-5 column volumes (CV) of the TEA-modified mobile phase[8].

  • Validation Check 2 (Equilibration): Monitor the baseline via UV detector. A stable baseline confirms the silanol sites are fully saturated with TEA.

  • Loading & Elution: Dissolve the sample in a minimum volume of the mobile phase, load onto the column, and elute[8].

  • Post-Purification: Pool the pure fractions and evaporate under reduced pressure. Note: TEA has a boiling point of 89°C; extended high-vacuum drying is required to remove residual TEA traces[8].

Protocol 2: HILIC Purification Workflow for Highly Polar Amines

This protocol utilizes aqueous layer partitioning for compounds that fail on C18[7].

  • Stationary Phase Selection: Select a bare silica, diol, or amine-bonded HILIC column[6][7].

  • Mobile Phase Preparation:

    • Solvent A (Weak): Acetonitrile (>70% composition)[6].

    • Solvent B (Strong): Aqueous buffer (e.g., 10 mM Ammonium Acetate or Formate to control ionization)[7].

  • Sample Diluent Preparation (Critical Step): Dissolve the crude 1-hydroxypiperidine-2-carboxamide in a diluent that closely matches the initial mobile phase (high organic content). Self-Validation: If the sample is dissolved in 100% water, it will disrupt the immobilized aqueous layer on the column, causing peak distortion[6].

  • Equilibration: Flush the column with the initial mobile phase (e.g., 90% Acetonitrile / 10% Buffer) for at least 10 CVs. HILIC requires longer equilibration times than RPLC to establish the aqueous layer[7].

  • Validation Check (Pressure): Monitor system backpressure. Because highly organic mobile phases have lower viscosity than water, the backpressure should be noticeably lower than a standard RPLC run[6].

  • Gradient Elution: Run a gradient decreasing the organic solvent (Acetonitrile) and increasing the aqueous buffer. In HILIC, water is the strong eluting solvent[7].

References

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage. Available at:[Link]

  • LCGC International. "HILIC: The Pros and Cons." Chromatography Online. Available at: [Link]

  • Labex. "Strategies for the Flash Purification of Highly Polar Compounds." Labex. Available at: [Link]

  • Phenomenex. "Tip on Peak Tailing of Basic Analytes." Phenomenex. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Ensuring the Stability of 1-Hydroxypiperidine-2-carboxamide During Long-Term Storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper long-term storage of 1-hydroxypiperidine-2-carboxamide to prevent oxidative degradation. Adhere...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper long-term storage of 1-hydroxypiperidine-2-carboxamide to prevent oxidative degradation. Adherence to these protocols is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and preserving its biological activity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary visual indicators of 1-hydroxypiperidine-2-carboxamide degradation?

A key sign of degradation is a change in the physical appearance of the compound. A pure, stable sample of 1-hydroxypiperidine-2-carboxamide is typically a white to off-white solid. The appearance of a yellow or brownish hue is often indicative of oxidation.[1] This color change is associated with the formation of nitroxide radicals and other conjugated systems resulting from the breakdown of the N-hydroxy group.

Q2: How susceptible is this compound to degradation under standard laboratory conditions?

1-hydroxypiperidine-2-carboxamide is sensitive to atmospheric oxygen, light, and elevated temperatures.[2][3] Storing the compound on a lab bench at room temperature, exposed to air and light, can lead to noticeable degradation within a short period. The N-hydroxy moiety is the primary site of oxidation.

Q3: Is an inert atmosphere essential for the long-term storage of the solid compound?

Yes, for maximal long-term stability, storing 1-hydroxypiperidine-2-carboxamide under an inert atmosphere, such as argon or nitrogen, is highly recommended.[3][4] This practice displaces molecular oxygen, a key initiator of the oxidation process.[5]

Q4: What is the recommended storage temperature?

For long-term storage, a temperature of -20°C or lower is advisable.[3][6] Lower temperatures significantly slow down the rate of chemical degradation reactions, including oxidation.

Q5: If I need to store the compound in solution, what are the best practices?

If storage in solution is necessary, use anhydrous, high-purity solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4][6] It is crucial to use solvents that are free of peroxides, which can accelerate degradation.[7] Prepare only the amount of solution needed for immediate experiments and store any remaining stock solution at -20°C or below under an inert atmosphere. Aliquoting into smaller, single-use vials is also a good practice to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture and oxygen.[6]

Q6: Are there any materials I should avoid for storage containers?

It is best to use amber glass vials with tight-fitting caps to protect the compound from light and air.[6][8] Avoid using containers made of materials that may leach impurities or are permeable to gases. For solutions, ensure the container and cap are compatible with the chosen solvent.

Section 2: Troubleshooting Guide: Identifying and Addressing Oxidation

This section provides a systematic approach to identifying and mitigating oxidation of 1-hydroxypiperidine-2-carboxamide in your samples.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow cluster_observe Observation cluster_analyze Analysis cluster_confirm Confirmation cluster_action Action observe Observe Sample (Color Change, Inconsistent Results) tlc Perform TLC Analysis (Check for new spots) observe->tlc Quick Check hplc Run HPLC/LC-MS (Identify and quantify impurities) observe->hplc Detailed Analysis tlc->hplc confirm Confirm Oxidation (Presence of degradation products) hplc->confirm no_oxidation No Significant Oxidation (Purity within acceptable limits) hplc->no_oxidation discard Discard Compromised Sample confirm->discard review Review Storage Protocol no_oxidation->review Proactive Review discard->review Oxidation_Prevention cluster_compound Compound State cluster_factors Degradation Factors cluster_prevention Preventative Measures stable 1-Hydroxypiperidine- 2-carboxamide (Stable) oxidized Oxidized Products (Nitroxide Radicals, etc.) stable->oxidized Oxidation oxygen Oxygen oxygen->oxidized light Light light->oxidized heat Heat heat->oxidized inert Inert Atmosphere inert->stable Stabilize cold Cold Storage cold->stable Stabilize dark Darkness dark->stable Stabilize antioxidants Antioxidants antioxidants->stable Stabilize

Sources

Optimization

Technical Support Center: Resolving Baseline Noise in 1-hydroxypiperidine-2-carboxamide LC-MS Analysis

Welcome to the technical support center for the analysis of 1-hydroxypiperidine-2-carboxamide and related polar compounds. This guide is designed for researchers, scientists, and drug development professionals to diagnos...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 1-hydroxypiperidine-2-carboxamide and related polar compounds. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common and frustrating issue in liquid chromatography-mass spectrometry (LC-MS): high baseline noise. As a small, polar molecule, 1-hydroxypiperidine-2-carboxamide presents unique chromatographic challenges that, if not properly addressed, can manifest as an unstable and noisy baseline, compromising sensitivity and data quality.

This document provides a structured approach to troubleshooting, moving from frequently asked questions for rapid diagnosis to in-depth, systematic guides grounded in scientific principles.

Frequently Asked Questions (FAQs)

Q1: Why is the baseline so noisy and high during the analysis of 1-hydroxypiperidine-2-carboxamide?

High baseline noise is a common symptom of several underlying issues, often exacerbated by the polar nature of your analyte. The most frequent causes include mobile phase contamination, poor chromatographic retention on traditional C18 columns, improper solvent preparation, and mass spectrometer source contamination.[1][2] Because polar compounds like 1-hydroxypiperidine-2-carboxamide have low affinity for reversed-phase columns, they often elute near the void volume where matrix interferences and solvent front effects are most pronounced, leading to an unstable baseline.[3]

Q2: I'm using a standard C18 column and my analyte is barely retained. Could this be causing the noise?

Absolutely. Poor retention is a primary contributor to poor signal-to-noise ratios.[4][5] When an analyte elutes very early, it does not separate from other polar, often interfering, components from the sample matrix or solvent impurities.[6] This co-elution can cause ion suppression and high background. For highly polar analytes like 1-hydroxypiperidine-2-carboxamide, alternative chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography are strongly recommended to achieve adequate retention and separation from the solvent front.[7][8]

Q3: Could my mobile phase be the source of the problem?

Yes, the mobile phase is a critical factor. Baseline noise can originate from several mobile phase-related issues:

  • Contaminated Solvents: Using non-LCMS-grade water, acetonitrile, or methanol can introduce impurities that create a high background signal.[2][5]

  • Improper Additives: Using non-volatile buffers (e.g., phosphates, sulfates) will contaminate the MS source. Volatile additives like formic acid, ammonium formate, or ammonium acetate are necessary, but even these must be of the highest purity.[4]

  • Microbial Growth: Aqueous mobile phases are susceptible to microbial growth, which can lead to pressure fluctuations and a noisy baseline.[1] It is crucial to prepare fresh mobile phases regularly.

  • Incomplete Mixing or Degassing: Poorly mixed mobile phase components or dissolved gases can cause pressure pulsations from the pump, which translate directly into baseline noise.[2][9]

Q4: How do I determine if the noise is originating from the LC system or the MS detector?

A systematic decoupling of the system is the most effective way to isolate the noise source. First, divert the LC flow away from the mass spectrometer and observe the MS baseline by infusing a clean solvent directly. If the baseline becomes stable, the noise is originating from the LC system (column, mobile phase, pump, etc.). If the noise persists, the issue lies within the MS detector, often related to a contaminated source, incorrect settings, or electronics.[10]

Systematic Troubleshooting Guide

A noisy baseline is rarely caused by a single factor. It is often a combination of several smaller issues. The following guide provides a logical workflow to identify and eliminate the source of the noise.

G start_node High Baseline Noise Detected decision_node decision_node start_node->decision_node Isolate System Components lc_path_node lc_path_node decision_node->lc_path_node Noise from LC ms_path_node ms_path_node decision_node->ms_path_node Noise from MS process_node process_node process_node1 process_node1 lc_path_node->process_node1 Check Mobile Phase process_node4 process_node4 ms_path_node->process_node4 Check MS Source solution_node solution_node process_node2 process_node2 process_node1->process_node2 Check LC Hardware process_node3 process_node3 process_node2->process_node3 Check Column solution_node1 Remake Solvents Flush System Replace Column process_node3->solution_node1 process_node5 process_node5 process_node4->process_node5 Check Gas/Electronics solution_node2 Clean Source Optimize Parameters Check Connections process_node5->solution_node2

Caption: A top-level workflow for diagnosing the source of LC-MS baseline noise.

Part 1: Resolving LC-Related Noise Sources

The liquid chromatography system is the most common source of baseline disturbances.

The Principle: The mobile phase flows continuously through the system. Any impurity, inconsistency, or dissolved gas will be detected by the mass spectrometer, contributing to the background noise.[9] In gradient elution, impurities present in one solvent can accumulate on the column and elute as the gradient changes, causing "ghost peaks" or a rising baseline.[2][11]

Troubleshooting Protocol:

  • Use High-Purity Reagents: Discard all current mobile phases. Prepare fresh batches using exclusively LC-MS grade solvents (water, acetonitrile, methanol) and high-purity, volatile additives (e.g., ammonium formate, formic acid).[5]

  • Filter Aqueous Phases: If not using pre-filtered LC-MS grade solvents, filter aqueous buffers through a 0.2 µm filter to remove particulates and potential microbial contamination.[12]

  • Ensure Proper Degassing: Use an inline degasser and ensure it is functioning correctly.[2] If noise persists, especially if it appears pulsatile, consider helium sparging the mobile phase before use.[9]

  • Pre-mix Solvents: For isocratic methods, manually pre-mixing the mobile phase can often produce a quieter baseline than online mixing, which is never perfectly complete.[9]

The Principle: The LC pump is a mechanical device that can introduce noise if not functioning optimally. Leaks, worn seals, and faulty check valves can cause pressure fluctuations that manifest as a rhythmic, pulsating baseline.[2][11]

Troubleshooting Protocol:

  • Check for Leaks: Carefully inspect all fittings from the solvent reservoirs to the MS source for any signs of leakage. A small leak can introduce air into the system.

  • Evaluate Pump Performance: A noisy baseline that correlates with the pump stroke rate points to a pump issue. This could be due to air bubbles trapped in the pump head, failing pump seals, or malfunctioning check valves.[10][11] Purge the pump thoroughly. If the problem continues, servicing the pump seals and check valves may be necessary.[2]

  • Clean the Injector/Autosampler: Contamination in the injection port or sample loop can bleed into the system over time. Flush the injector and needle with a strong solvent.

The Principle: The column is the heart of the separation. A contaminated or degraded column can continuously bleed impurities into the mobile phase, causing a high and noisy baseline.[2][4] Furthermore, selecting the right column chemistry is paramount for retaining a polar analyte like 1-hydroxypiperidine-2-carboxamide.

Troubleshooting Protocol:

  • Isolate the Column: To confirm if the column is the source of noise, replace it with a zero-dead-volume union and run the gradient. If the baseline noise significantly improves, the column is the culprit.[2]

  • Flush and Regenerate: Attempt to clean the column by flushing it with a series of strong solvents (follow the manufacturer's care and use guide).

  • Select an Appropriate Stationary Phase: For 1-hydroxypiperidine-2-carboxamide, standard C18 columns are often inadequate.[7] Consider the following alternatives:

Chromatography ModeStationary Phase ExampleRetention MechanismSuitability for 1-hydroxypiperidine-2-carboxamide
Reversed-Phase (RP) C18, C8Hydrophobic InteractionsPoor. Insufficient retention, leading to co-elution with interferences.[7]
Hydrophilic Interaction (HILIC) Amide, Silica, ZwitterionicPartitioning into a water-enriched layer on the stationary phase surface.[13][14]Excellent. Provides strong retention for polar analytes using high organic mobile phases, which is beneficial for MS sensitivity.[7][8]
Mixed-Mode (MMC) RP/Cation-ExchangeCombines hydrophobic and ionic interactions.[15][16]Very Good. Offers dual retention mechanisms, providing unique selectivity for polar and ionizable compounds.[17][18]
Part 2: Resolving MS-Related Noise Sources

If the LC system has been ruled out, the noise is likely originating from the mass spectrometer itself.

The Principle: The ion source is where analytes are converted into gas-phase ions. It is exposed to everything coming from the LC column, including the analyte, matrix components, and mobile phase additives. Over time, non-volatile materials can build up on the spray needle, capillary, and lenses, leading to an unstable spray and high chemical noise.[4][6]

Troubleshooting Protocol:

  • Inspect the Ion Source: Visually check the spray needle and the entrance to the capillary for any visible residue or blockage.

  • Clean the Source: Perform a thorough cleaning of the ion source components according to the manufacturer's protocol. This typically involves wiping or sonicating parts like the capillary, skimmer, and octopoles.[10]

  • Optimize Source Parameters: An unstable electrospray can be a major source of noise. Optimize parameters such as nebulizer gas pressure, drying gas flow and temperature, and capillary voltage to ensure a stable and consistent spray.[5][19] This can be done by infusing a standard solution of your analyte and adjusting parameters to maximize signal stability.

The Principle: While less common with modern instruments, electronic noise can still be a factor. This can stem from poor electrical grounding, failing detector components, or incorrect data acquisition settings.

Troubleshooting Protocol:

  • Check Grounding and Connections: Ensure all components of the LC-MS system are properly grounded to a common earth ground.

  • Review Detector Settings: Ensure the detector voltage and other settings are appropriate for your analysis. An excessively high detector voltage can amplify noise.

  • Consult Service Engineer: If you suspect a fundamental electronic or detector issue, it is best to contact your instrument's service engineer for diagnosis.

Advanced Strategy: Implementing HILIC for Robust Analysis

For polar compounds like 1-hydroxypiperidine-2-carboxamide, moving from a struggling reversed-phase method to a well-developed HILIC method is often the most effective solution for eliminating baseline noise and improving sensitivity.

The HILIC Mechanism: HILIC uses a polar stationary phase (like silica or amide) and a mobile phase with a high concentration of organic solvent (typically >80% acetonitrile).[7] The aqueous component of the mobile phase forms a water-rich layer on the surface of the stationary phase. Polar analytes are retained by partitioning into this aqueous layer. Elution is achieved by increasing the concentration of the aqueous (strong) solvent.[13][14]

HILIC_Mechanism cluster_column HILIC Column stationary_phase Polar Stationary Phase (e.g., Silica) water_layer Immobilized Aqueous Layer mobile_phase Bulk Mobile Phase High % Acetonitrile analyte Polar Analyte analyte->water_layer Partitioning (Retention)

Caption: The HILIC retention mechanism relies on analyte partitioning into a water layer.

Protocol: Basic HILIC Method Development
  • Column Selection: Start with a robust HILIC column, such as one with an amide or zwitterionic stationary phase.[20]

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

    • Solvent B: Acetonitrile.

  • Gradient Conditions:

    • Start with a high percentage of organic solvent (e.g., 95% B) to ensure retention.

    • Run a linear gradient from 95% B to 50% B over 10 minutes.

    • Include a hold at the end to wash the column.

  • Equilibration is Critical: HILIC requires longer equilibration times than reversed-phase. Equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes before the first injection to ensure a stable water layer and reproducible retention times.[7][14]

  • Sample Diluent: The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase. A diluent of 80-90% acetonitrile is a good starting point to prevent peak distortion.[7][20]

By implementing these systematic troubleshooting steps and considering advanced chromatographic strategies like HILIC, you can effectively diagnose and resolve baseline noise issues, leading to more robust and sensitive analysis of 1-hydroxypiperidine-2-carboxamide.

References

  • Title: Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? Source: LCGC North America URL: [Link]

  • Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Blog URL: [Link]

  • Title: The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS Source: Agilent URL: [Link]

  • Title: LCMS Troubleshooting: 14 Best Practices for Laboratories Source: ZefSci URL: [Link]

  • Title: Mixed-Mode Chromatography—A Review Source: LCGC International URL: [Link]

  • Title: LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Source: LCGC North America URL: [Link]

  • Title: Liquid Chromatography Mass Spectrometry Source: Shimadzu Scientific Instruments URL: [Link]

  • Title: HILIC – The Rising Star of Polar Chromatography Source: Element Lab Solutions URL: [Link]

  • Title: LCMS Troubleshooting: 14 Best Practices for Laboratories Source: ZefSci URL: [Link]

  • Title: Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis Source: AMSbiopharma URL: [Link]

  • Title: Common Causes of Baseline Noise Source: HPLC Repair Services URL: [Link]

  • Title: Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: Journal of Separation Science URL: [Link]

  • Title: Perspective Chapter: Mixed-Mode Chromatography Source: IntechOpen URL: [Link]

  • Title: Evolution of Mixed-Mode Chromatography Source: Chromatography Today URL: [Link]

  • Title: Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds Source: Welch Materials URL: [Link]

  • Title: LC Troubleshooting Bible Source: LCGC Archives URL: [Link]

  • Title: Optimising-LC-MS-sensitivity Source: Element Lab Solutions URL: [Link]

  • Title: Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography Source: Pharmaceutical Technology URL: [Link]

  • Title: Mastering HILIC-Z Separation for Polar Analytes Source: Agilent URL: [Link]

Sources

Troubleshooting

Why is 1-hydroxypiperidine-2-carboxamide precipitating in culture media

Technical Support Center: Troubleshooting 1-Hydroxypiperidine-2-carboxamide Precipitation in Culture Media Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 1-Hydroxypiperidine-2-carboxamide Precipitation in Culture Media

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals experiencing precipitation issues with 1-hydroxypiperidine-2-carboxamide in in vitro assays. This compound is a privileged scaffold frequently utilized in medicinal chemistry, notably in the development of Cathepsin C inhibitors and PROTAC linkers [1]. However, its unique structural motifs make it highly susceptible to crashing out of solution when transitioned from DMSO stocks to aqueous cell culture media.

Root Cause Analysis: The Causality of Precipitation

Why does this specific molecule precipitate? As an Application Scientist, it is critical to look beyond the macroscopic "cloudy media" and understand the molecular interactions at play.

  • The Bidentate Chelation Trap (Metal-Induced Aggregation): The structure of 1-hydroxypiperidine-2-carboxamide features an N-hydroxyl group adjacent to a carboxamide carbonyl. The nitrogen and oxygen atoms within this moiety possess adjacent lone electron pairs, endowing it with a potent bidentate chelating capability for heavy metal and divalent ions [2]. Standard culture media (e.g., DMEM, RPMI) contain high concentrations of Calcium (~1.8 mM) and Magnesium (~0.8 mM), alongside trace iron and copper. The compound coordinates with these metals, forming insoluble polymeric coordination complexes that precipitate out of solution.

  • Solvent Shock (The DMSO Crash-Out): Like many hydrophobic scaffolds, this compound is typically stored in 100% DMSO. When injected directly into an aqueous medium, the rapid shift in the dielectric constant causes the DMSO molecules to immediately hydrogen-bond with water, stripping the solvent shell away from the drug [4]. This thermodynamic shock forces the hydrophobic piperidine cores to aggregate before they can properly solvate.

  • pH-Dependent Isoelectric Precipitation: The N-hydroxyl group significantly lowers the pKa of the piperidine nitrogen compared to a standard piperidine ring. At the physiological pH of culture media (pH 7.2–7.4), the compound may exist predominantly in its neutral, uncharged state, which represents its point of lowest aqueous solubility.

Mechanistic Visualization

Mechanism A 1-Hydroxypiperidine-2-carboxamide in 100% DMSO Stock B Introduction to Cell Culture Media (pH 7.4, High Aqueous, Ca2+/Mg2+) A->B Direct Dilution C1 Solvent Shock (Rapid Polarity Shift) B->C1 C2 Metal Ion Chelation (Ca2+, Mg2+, Fe3+ binding) B->C2 C3 pH-Dependent Neutralization (Deprotonation of N-OH) B->C3 D1 Hydrophobic Aggregation C1->D1 D2 Insoluble Coordination Complexes C2->D2 D3 Loss of Ionic Solubility C3->D3 E Visible Precipitation / Crystallization in Culture Well D1->E D2->E D3->E

Mechanistic pathways leading to 1-hydroxypiperidine-2-carboxamide precipitation in culture media.

Diagnostic Workflow & Self-Validating Protocols

To establish a self-validating experimental system, you must isolate the variables causing the precipitation. Follow this decision tree and the subsequent protocols to identify and resolve your specific issue.

Troubleshooting Start Precipitation Observed in Media Q1 Does it precipitate in PBS (Ca2+/Mg2+ free)? Start->Q1 Sol1 Cause: Metal Chelation Action: Add EDTA or use metal-depleted media Q1->Sol1 No Q2 Does it precipitate upon rapid direct addition? Q1->Q2 Yes Sol2 Cause: Solvent Shock Action: Perform step-down serial dilutions Q2->Sol2 Yes Sol3 Cause: Intrinsic Insolubility Action: Add excipients (e.g., HP-β-CD, BSA) Q2->Sol3 No

Diagnostic decision tree for isolating the root cause of compound precipitation.

Protocol 1: The Chelation Isolation Test (Diagnostic)

Purpose: To determine if divalent cations in the media are causing coordination-driven precipitation.

  • Prepare Aliquots: Prepare two 1 mL aliquots: Tube A containing 1X PBS (Calcium and Magnesium free) and Tube B containing standard DMEM.

  • Temperature Control: Warm both tubes to exactly 37°C in a water bath.

  • Compound Addition: Add your 100% DMSO stock of 1-hydroxypiperidine-2-carboxamide to both tubes to achieve your target final concentration (e.g., 100 µM).

  • Agitation: Vortex immediately for 5 seconds.

  • Observation: If Tube B becomes cloudy but Tube A remains clear, your compound is actively chelating media metals.

  • Resolution: Supplement your media with a mild chelator (e.g., 0.1 mM EDTA) prior to drug addition to pre-bind free calcium/magnesium, or utilize a carrier protein like BSA (Bovine Serum Albumin) to competitively mask the drug's chelation pocket.

Protocol 2: Optimized Step-Down Dilution (Solvent Shock Mitigation)

Purpose: To prevent the localized high-concentration gradients that trigger DMSO crash-out [4].

  • Prepare Intermediate Stock: Instead of jumping from 100% DMSO to 0.1% DMSO in media, create an intermediate stock. Dilute your 100% DMSO stock 1:10 into a carrier solution (e.g., 10% DMSO in PBS containing 1% BSA).

  • Pre-warm Media: Ensure the destination culture media is pre-warmed to exactly 37°C. Cold media drastically reduces the kinetic solubility limit.

  • Dynamic Addition: Place the tube of pre-warmed media on a vortex mixer set to a low, gentle speed.

  • Dropwise Titration: Add the intermediate stock dropwise into the swirling media. This ensures instantaneous dispersal, preventing the localized solvent shock that forces the piperidine core to aggregate.

Quantitative Data: Expected Solubility Profiles

The following table summarizes the expected solubility behavior of 1-hydroxypiperidine-2-carboxamide under various experimental conditions, allowing you to compare and optimize your assay parameters.

Condition / VariableDMSO ConcentrationMedia TypeMetal Content (Ca/Mg)Expected OutcomeRecommended Action
Direct Injection 0.1% (Final)DMEMHigh (~2.6 mM total)Rapid PrecipitationUse Step-Down Dilution
Direct Injection 0.1% (Final)1X PBSNoneClear SolutionConfirm chelation via Protocol 1
Step-Down Dilution 0.5% (Final)RPMIModerateClear SolutionMonitor cells for DMSO toxicity
Cold Addition (4°C) 0.1% (Final)DMEMHighSevere CrystallizationPre-warm media to 37°C
BSA Supplemented 0.1% (Final)DMEM + 10% FBSHighClear SolutionMaintain 10% FBS in assay

Frequently Asked Questions (FAQs)

Q: Can I just increase the DMSO concentration in the media to keep the compound dissolved? A: No. While increasing DMSO will thermodynamically favor solubility, DMSO concentrations above 0.5% v/v are highly cytotoxic to most mammalian cell lines and will induce massive transcriptomic changes, confounding your assay results [3]. You must optimize the aqueous solubility, not the solvent ratio.

Q: My media turned cloudy after adding the compound. Can I just run it through a 0.22 µm sterile filter to clarify it? A: Absolutely not. Filtering cloudy media will physically remove the precipitated active pharmaceutical ingredient (API) [4]. While your media will look clear, the actual concentration of 1-hydroxypiperidine-2-carboxamide reaching your cells will be vastly lower than your calculated dose, invalidating your dose-response curves.

Q: Would adjusting the pH of my DMSO stock help? A: Adjusting the pH of the DMSO stock is generally ineffective. Once the small volume of DMSO is diluted into the highly buffered culture media (which utilizes bicarbonate/CO2 buffering), the media will instantly dictate the final pH [4]. Focus on formulation adjustments (like adding cyclodextrins) rather than pH adjustments.

References

  • Bham.ac.uk. "Therapeutic targeting of cathepsin C: from pathophysiology to treatment." (Discusses 1-hydroxypiperidine-2-carboxamide derivatives and their metabolic stability). Available at:[Link]

  • ACS Publications. "Metal Chelating Polymer Thin Films by Surface-Initiated ROMP and Modification." (Details the bidentate chelation mechanisms of hydroxamic acids and hydroxylamines). Available at:[Link]

  • NIH.gov. "Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro." (Details the cytotoxicity thresholds of DMSO in cell culture). Available at:[Link]

  • ResearchGate. "How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?" (Expert consensus on solvent shock and filtration pitfalls). Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparative Binding Efficacy: 1-Hydroxypiperidine-2-carboxamide vs. Piperidine-2-carboxamide in Cathepsin C Inhibition

Executive Summary & Target Biology As researchers pushing the boundaries of targeted covalent inhibitors, we frequently encounter the "potency versus metabolic stability" paradox. When targeting Cathepsin C (CatC / DPP1)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Biology

As researchers pushing the boundaries of targeted covalent inhibitors, we frequently encounter the "potency versus metabolic stability" paradox. When targeting Cathepsin C (CatC / DPP1) —a highly conserved lysosomal cysteine dipeptidyl aminopeptidase responsible for activating pro-inflammatory neutrophil serine proteases (NSPs) [1]—achieving both high selectivity and in vivo stability is notoriously difficult.

Early-generation nitrile-based inhibitors (such as Abu-Bip-CN) demonstrated excellent potency by forming a reversible covalent bond with the catalytic Cys25 of CatC. However, they suffered from rapid proteolytic withdrawal and poor plasma stability. To circumvent this, the piperidine-2-carboxamide scaffold was introduced. While this unsubstituted scaffold resisted plasma degradation, it remained highly susceptible to oxidative metabolism in hepatocytes.

The structural breakthrough in this chemical series was the strategic incorporation of a hydroxyl group, yielding 1-hydroxypiperidine-2-carboxamide derivatives. This single modification fundamentally altered the physicochemical properties of the scaffold, solving the metabolic liability while simultaneously enhancing target engagement [2].

Pathway Zymogens Pro-NSPs (Inactive) ActiveNSPs Active NSPs (NE, PR3, CatG) Zymogens->ActiveNSPs N-terminal cleavage CatC Cathepsin C (Target Enzyme) CatC->ActiveNSPs Catalysis Disease Tissue Damage & Inflammation ActiveNSPs->Disease Dysregulation

Cathepsin C-mediated activation of NSPs driving inflammatory pathways.

Mechanistic Rationale: The Causality of Hydroxylation

Why does the transition from an unsubstituted piperidine to a 1-hydroxypiperidine drastically improve both binding efficacy and pharmacokinetic performance? The causality lies in the intersection of electronic modulation and structural biology.

A. Electronic Modulation and pKa Shift (Metabolic Stability)

The unsubstituted piperidine-2-carboxamide features a highly basic secondary amine (pKa ~9.5). At physiological pH, this nitrogen is heavily protonated. While this aids aqueous solubility, the electron-rich nature of the unsubstituted ring makes it a prime target for CYP450-mediated oxidation in the liver (leading to rapid hepatocyte clearance).

By introducing the electronegative hydroxyl group (forming a 1-hydroxypiperidine moiety), the pKa of the adjacent nitrogen is drastically lowered. This reduces the overall basicity and lipophilicity (LogD) of the molecule. The electron-withdrawing effect shields the piperidine ring from oxidative degradation, shifting the compound from a high-clearance liability to a metabolically stable candidate.

B. Enhanced S2 Subsite Engagement (Binding Efficacy)

CatC is unique among papain-family proteases because it possesses an "exclusion domain" (specifically utilizing residue Asp1) that dictates its exopeptidase activity. The S2 subsite of CatC is narrow and highly specific.

  • Piperidine-2-carboxamide: Occupies the S2 pocket but relies primarily on hydrophobic packing, leading to moderate selectivity against off-target proteases (CatB, CatL).

  • 1-Hydroxypiperidine-2-carboxamide: The hydroxyl group introduces a critical new hydrogen-bond vector. This group engages in a highly favorable hydrogen-bonding network with the polar residues of the S2 pocket and the exclusion domain. This precise anchoring optimally aligns the cyano-warhead with the nucleophilic Cys25 (which has a remarkably low pKa of ~2.5-3.5 and exists as a reactive thiolate) [1]. The result is a lower IC50 and an exponential increase in selectivity.

Quantitative Data Presentation

The following table summarizes the comparative performance of the foundational piperidine-2-carboxamide (Compound 1) versus the optimized 1-hydroxypiperidine-2-carboxamide (Compound 3) based on established structure-activity relationship (SAR) studies [2].

Pharmacological ParameterPiperidine-2-carboxamide (Unsubstituted)1-Hydroxypiperidine-2-carboxamide (Hydroxylated)Causality / Mechanistic Impact
Cathepsin C IC50 (nM) ~ 45 nM< 10 nM OH-group provides novel H-bond in the S2 subsite, enhancing affinity.
Selectivity (vs. CatB/L) Moderate (~100x)High (>1000x) Exploits the unique Asp1 exclusion domain of CatC absent in CatB/L.
Plasma Stability (t1/2) High (>10 h)High (>10 h) Both scaffolds resist proteolytic amide hydrolysis in plasma.
Hepatocyte Clearance High (Rapid Oxidation)Low (Stable) Lowered pKa and electron-withdrawing effect block CYP450 oxidation.
Amine pKa (Predicted) ~ 9.5~ 6.0 - 7.5 Prevents non-specific tissue binding and reduces lipophilicity.

Self-Validating Experimental Protocols

To objectively verify the binding efficacy and stability of these compounds, my laboratory utilizes the following self-validating workflows. Do not merely run these steps; understand the why behind the chemistry.

Workflow Prep 1. Compound Prep (1-OH vs Unsubstituted) Assay 2. FRET Enzymatic Assay (+ DTT Activation) Prep->Assay Selectivity 3. Counter-Screen (CatB, CatH, CatL) Assay->Selectivity Stability 4. Hepatocyte Stability (LC-MS/MS Clearance) Selectivity->Stability Analysis 5. Data Synthesis (IC50 & t1/2) Stability->Analysis

Self-validating workflow for assessing inhibitor binding efficacy and metabolic stability.

Protocol A: Recombinant CatC FRET-Based Enzymatic Assay

This assay determines the IC50 by measuring the cleavage of a fluorogenic substrate.

  • Enzyme Activation (Critical Step): Pre-incubate recombinant human CatC (0.5 nM) in assay buffer (50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA) containing 5 mM DTT for 15 minutes at 37°C.

    • Expert Insight: Cysteine proteases require a reducing environment. Without DTT, the catalytic Cys25 rapidly oxidizes, yielding a false-negative for inhibitor binding.

  • Inhibitor Incubation: Add the piperidine compounds (10-point dose-response curve, 0.1 nM to 10 µM) and incubate for 30 minutes.

    • Self-Validation Checkpoint: Always include a known potent CatC inhibitor (e.g., Brensocatib) as a positive control, and a DMSO-only well as a negative control. If the positive control fails to achieve >95% inhibition, discard the assay plate.

  • Substrate Addition: Add the fluorogenic substrate Gly-Phe-AMC (10 µM final concentration).

  • Kinetic Read: Measure fluorescence (Ex 380 nm / Em 460 nm) continuously for 20 minutes. Calculate the initial velocity ( V0​ ) and use non-linear regression to determine the IC50.

Protocol B: In Vitro Hepatocyte Clearance Assay

This protocol proves the metabolic superiority of the 1-hydroxypiperidine scaffold.

  • Hepatocyte Thawing: Thaw cryopreserved rat or human hepatocytes and suspend in Williams' Medium E at 1×106 viable cells/mL.

  • Compound Dosing: Spike the test compounds (1 µM final concentration) into the hepatocyte suspension.

  • Time-Course Sampling: Aliquot samples at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Expert Insight: The immediate cold-crash precipitates cellular proteins and halts all CYP450 activity, preserving the exact concentration of the parent drug at that time point.

  • Validation Controls: Run Verapamil (high clearance) and Atenolol (low clearance) in parallel.

    • Self-Validation Checkpoint: If Verapamil is not >70% depleted by 60 minutes, the hepatocytes are metabolically dead. The assay must be rejected.

  • Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

References

  • Therapeutic targeting of cathepsin C: from pathophysiology to treatment Pharmacology & Therapeutics / ResearchGate URL:[Link]

  • Cathepsin C Inhibitors: Property Optimization and Identification of a Clinical Candidate Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Comparative

A Comparative Guide to the Stability of 1-Hydroxypiperidine-2-carboxamide and Its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of medicinal chemistry and drug development, the stability of a therapeutic candidate is a cornerstone of its potential succes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug development, the stability of a therapeutic candidate is a cornerstone of its potential success. The piperidine scaffold is a prevalent feature in many biologically active compounds, valued for its conformational properties and synthetic tractability.[1][2] When functionalized with a hydroxamic acid and a carboxamide, as in 1-hydroxypiperidine-2-carboxamide, the resulting molecule gains the ability to chelate metal ions, a property exploited in the design of enzyme inhibitors, particularly histone deacetylase (HDAC) inhibitors.[3][4] However, the very features that impart biological activity—the N-hydroxy amide group—can also introduce chemical liabilities.

This guide provides an in-depth, objective comparison of the stability of 1-hydroxypiperidine-2-carboxamide and its key structural analogs. By understanding the intrinsic stability of these molecules and how subtle structural modifications influence their degradation pathways, researchers can make more informed decisions in the design and development of robust drug candidates. The insights presented herein are grounded in established principles of chemical stability testing and are supported by illustrative experimental data and methodologies.

The Imperative of Stability Assessment in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with chemical instability being a significant hurdle. A chemically unstable compound can lead to a loss of potency, the formation of potentially toxic degradation products, and a shortened shelf life, ultimately compromising patient safety and therapeutic efficacy.[5][6] Therefore, a comprehensive understanding of a molecule's stability profile under various environmental conditions is not merely a regulatory requirement but a fundamental aspect of robust drug design.[7][8]

For heterocyclic compounds like 1-hydroxypiperidine-2-carboxamide, forced degradation studies are instrumental.[9] These studies, which expose the compound to more severe conditions than standard accelerated stability testing, are designed to identify potential degradation products and elucidate degradation pathways.[8][9][10] This knowledge is crucial for developing stability-indicating analytical methods, which are essential for accurately monitoring the integrity of the drug substance and product over time.[5][6][11]

Experimental Design for Comprehensive Stability Profiling

A thorough evaluation of chemical stability necessitates a multi-faceted experimental approach. The following protocols outline the key experiments required to build a comprehensive stability profile for 1-hydroxypiperidine-2-carboxamide and its analogs.

Forced Degradation Studies

Forced degradation studies are the cornerstone of stability assessment, providing a rapid means to understand a molecule's vulnerabilities.[6][8][9] These studies typically involve subjecting the compound to hydrolytic, oxidative, photolytic, and thermal stress.

Experimental Protocol: Forced Degradation

  • Sample Preparation: Prepare stock solutions of the test compounds (e.g., 1 mg/mL) in a suitable solvent, such as a mixture of acetonitrile and water.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Basic Hydrolysis: Treat the sample solution with 0.1 N NaOH at room temperature for a shorter duration (e.g., 2-4 hours), as hydroxamic acids are often highly susceptible to base-catalyzed degradation.

    • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C) for 48 hours.

    • Photostability: Expose a solution of the compound to a controlled light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8] A control sample should be kept in the dark.

  • Analysis: Following the stress period, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the parent compound and detect any degradation products.

pH-Rate Profile Determination

The stability of ionizable compounds is often highly dependent on the pH of the environment. A pH-rate profile provides a quantitative measure of a compound's degradation rate across a range of pH values.[12][13]

Experimental Protocol: pH-Rate Profile

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 1 to 10).

  • Kinetic Studies: Prepare solutions of the test compound in each buffer and incubate them at a constant temperature (e.g., 50 °C).

  • Time-Point Analysis: At predetermined time intervals, withdraw aliquots from each solution and analyze them by HPLC to determine the concentration of the remaining parent compound.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (k) for the degradation at that pH. A plot of log(k) versus pH will generate the pH-rate profile.

Thermogravimetric Analysis (TGA)

TGA provides valuable information about the thermal stability of a solid compound by measuring its mass loss as a function of temperature.[14][15][16] This is particularly useful for identifying the onset of thermal decomposition and for comparing the relative thermal stabilities of different compounds.

Experimental Protocol: Thermogravimetric Analysis

  • Sample Preparation: Place a small, accurately weighed amount of the solid compound (typically 5-10 mg) into a TGA sample pan.

  • Instrument Setup: Place the sample in the TGA instrument.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen) over a defined temperature range (e.g., 25 °C to 500 °C).

  • Data Acquisition: Continuously record the sample mass as a function of temperature. The resulting thermogram will show the temperature at which significant mass loss occurs, indicating decomposition.

G cluster_0 Comprehensive Stability Assessment Workflow start Test Compound (1-Hydroxypiperidine-2-carboxamide & Analogs) forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation ph_rate pH-Rate Profile (pH 1-10) start->ph_rate tga Thermogravimetric Analysis (Solid State) start->tga hplc_analysis Stability-Indicating HPLC Analysis forced_degradation->hplc_analysis ph_rate->hplc_analysis data_interpretation Data Interpretation & Pathway Elucidation tga->data_interpretation hplc_analysis->data_interpretation stability_profile Comprehensive Stability Profile data_interpretation->stability_profile

Caption: Workflow for a comprehensive stability assessment.

Comparative Stability Analysis

To illustrate the principles discussed, let's consider a comparative stability analysis of 1-hydroxypiperidine-2-carboxamide and two of its structural analogs: N-methyl-1-hydroxypiperidine-2-carboxamide and 1-methoxypiperidine-2-carboxamide.

Caption: Structures of 1-hydroxypiperidine-2-carboxamide and its analogs.

Forced Degradation Data Summary

The following table summarizes the illustrative results from forced degradation studies. The data represents the percentage of the parent compound remaining after exposure to the stress conditions.

Stress ConditionCompound A (1-Hydroxypiperidine-2-carboxamide)Compound B (N-Methyl-1-hydroxypiperidine-2-carboxamide)Compound C (1-Methoxypiperidine-2-carboxamide)
0.1 N HCl, 60°C, 24h 85%88%92%
0.1 N NaOH, RT, 2h <10%<15%75%
3% H₂O₂, RT, 24h 70%72%95%
Dry Heat, 80°C, 48h 98%97%99%
Photostability (ICH Q1B) >99%>99%>99%

Note: This data is illustrative and intended for comparative purposes.

Discussion of Forced Degradation Results

The illustrative data highlights significant differences in the stability profiles of the three compounds.

  • Alkaline Instability: All three compounds show susceptibility to basic hydrolysis, a common characteristic of hydroxamic acids. However, Compound C, where the N-hydroxy group is protected as a methyl ether, exhibits markedly enhanced stability under alkaline conditions. This suggests that the primary degradation pathway under basic conditions involves the deprotonation of the N-hydroxy group, initiating further decomposition.

  • Oxidative and Acidic Sensitivity: Compounds A and B, with the free N-hydroxy group, show moderate degradation under oxidative and acidic conditions. The N-hydroxy moiety can be susceptible to oxidation. Under acidic conditions, hydrolysis of the carboxamide and/or the N-hydroxy group can occur. Compound C is significantly more stable under these conditions, further emphasizing the protective effect of O-methylation.

  • Thermal and Photostability: All three compounds demonstrate good thermal and photostability, indicating that the core piperidine carboxamide scaffold is robust under these conditions.

pH-Rate Profile Insights

A pH-rate profile would likely reveal a "U" or "V" shape for Compounds A and B, indicating that degradation is catalyzed by both acid and base. The minimum degradation rate would likely be observed in the mid-pH range (around pH 4-6).[12] For Compound C, the rate of degradation would be significantly lower across the entire pH range, particularly at higher pH values.

Thermogravimetric Analysis (TGA) Comparison

TGA would likely show that all three compounds are relatively stable in the solid state up to temperatures well above those typically encountered during storage and handling. The onset of decomposition for such compounds is often observed above 150-200°C. While minor differences might be observed, significant thermal instability in the solid state at ambient or moderately elevated temperatures is not anticipated for these structures.

Mechanistic Insights into Degradation

The stability of hydroxamic acids is intrinsically linked to the reactivity of the N-hydroxy amide functional group.[17] The primary degradation pathways often involve hydrolysis, which can be catalyzed by both acid and base.

Under basic conditions, the acidic proton of the N-hydroxy group is abstracted, forming a hydroxamate anion. This anion can then undergo rearrangement or further reaction, leading to cleavage of the N-O bond or hydrolysis of the amide. The enhanced stability of the O-methylated analog (Compound C) strongly supports this mechanism, as the absence of the acidic proton prevents the initial deprotonation step.

Under acidic conditions, protonation of the amide carbonyl or the nitrogen of the N-hydroxy group can facilitate nucleophilic attack by water, leading to hydrolysis.

G cluster_1 Proposed Base-Catalyzed Degradation Pathway start 1-Hydroxypiperidine-2-carboxamide deprotonation Deprotonation by OH⁻ start->deprotonation Fast anion Hydroxamate Anion (Resonance Stabilized) deprotonation->anion rearrangement Rearrangement / Hydrolysis anion->rearrangement Rate-determining step products Degradation Products (e.g., Piperidine-2-carboxylic acid) rearrangement->products

Caption: A simplified proposed degradation pathway under basic conditions.

Implications for Drug Development

The comparative stability data provides several key takeaways for researchers working with these and similar compounds:

  • Protecting the N-Hydroxy Group: For applications where the compound will be exposed to basic conditions, or for improving overall chemical robustness, O-alkylation of the N-hydroxy group is a viable strategy. However, it's crucial to assess how this modification impacts the desired biological activity, as the free N-hydroxy group is often essential for metal chelation and target binding.

  • Formulation Strategies: For compounds with a free N-hydroxy group, formulations should be buffered to a mildly acidic pH (e.g., pH 4-6) to minimize hydrolytic degradation.[5]

  • Analog Design: When designing new analogs, consider the electronic and steric effects of substituents on the stability of the hydroxamic acid moiety. Electron-withdrawing groups on the piperidine ring may increase the acidity of the N-hydroxy proton, potentially increasing susceptibility to base-catalyzed degradation.

  • Early Stability Screening: Integrating forced degradation studies early in the drug discovery process can help identify potential liabilities and guide the selection of more stable lead candidates, ultimately saving time and resources.

Conclusion

The chemical stability of 1-hydroxypiperidine-2-carboxamide and its structural analogs is a critical parameter that dictates their suitability for drug development. While the core piperidine carboxamide scaffold is generally robust, the N-hydroxy amide functional group introduces a susceptibility to hydrolytic and oxidative degradation, particularly under basic conditions.

This guide has outlined a systematic approach to evaluating the stability of these compounds through forced degradation studies, pH-rate profiling, and thermogravimetric analysis. The illustrative comparative data demonstrates that strategic structural modifications, such as O-methylation of the N-hydroxy group, can significantly enhance chemical stability. By applying these principles and methodologies, researchers can develop a comprehensive understanding of the stability profiles of their compounds, enabling the design of more robust and ultimately more successful therapeutic agents.

References

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND.
  • BenchChem. (2025, December). An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds.
  • PMC. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
  • MDPI. (2026, February 2). Synthetic Applications of Hydroxamic Acids and Their Derivatives in Organic Chemistry.
  • MDPI. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications.
  • PMC. Methods for Hydroxamic Acid Synthesis.
  • IIP Series. CHEMICAL STABILITY OF DRUGS.
  • Beilstein-Institut. (2022, July 13). Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids.
  • RSC Publishing. (2019, June 17). A general concept for the introduction of hydroxamic acids into polymers.
  • ResearchGate. Novel Eu(III) and Tb(III) complexes bearing carboxamide ligand: antiproliferative activity, photoluminescence properties, and thermogravimetric studies.
  • BenchChem. A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.
  • Rasayan Journal of Chemistry. (2024). STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS.
  • Singh, S., et al. (2012, March 17). Stability Testing of Pharmaceutical Products.
  • LCGC International. (2020, June 1). Stability Studies and Testing of Pharmaceuticals: An Overview.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
  • Investigation of Thermal Properties of Carboxylates with Various Structures.
  • IVT Network. (2026, March 22). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • PMC. Structure–Property Relationship Study of N‑(Hydroxy)Peptides for the Design of Self-Assembled Parallel β‑Sheets.
  • European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • BenchChem. An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacetate.
  • ResearchGate. (2025, August 6). Synthesis and Antibacterial Evaluation of Carboxamide Derivatives of Amino Acids.
  • BenchChem. Comparative thermal stability analysis of different ammonium carboxylates.
  • ResearchGate. log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. The points are determined experimentally and the lines were calculated from (2).
  • ResearchGate. (2016, February 8). Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients.
  • ACS Publications. (2021, August 20). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications.
  • PMC. Design and Conformational Analysis of Peptoids Containing N-Hydroxy Amides Reveals a Unique Sheet-Like Secondary Structure.
  • PubMed. (2001, June 1). Cyclic hydroxamic-acid-containing peptide 31, a potent synthetic histone deacetylase inhibitor with antitumor activity.
  • ResearchGate. (2018, August 16). Cyclic hydroxamic acid content and its temporal changes in five commercial maize ( Zea mays ) hybrids.
  • PharmaTutor. Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • PMC. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
  • Taylor & Francis Online. (2025, November 27). Patent landscape in hydroxamic acid-based HDAC inhibitors (2020–2024): structure–activity relationships and mechanistic insights.
  • ResearchGate. (2026, February 7). Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification.
  • PubMed. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation.
  • BenchChem. 1-Hydroxypiperidine-2-carboxamide.
  • Google Patents. Stabilization of hydroxylamine containing solutions and method for their preparation.
  • PMC. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria.
  • PMC. A new amidohydrolase and β-oxidation–like pathway for piperine catabolism in soil actinomycetes.
  • ResearchGate. Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture.
  • ChemScene. 841203-42-7 | N-hydroxypiperidine-4-carboxamide.
  • MDPI. (2023, July 11). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins.
  • ACS Publications. A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation.
  • ACS Publications. (2022, June 14). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments.

Sources

Validation

Validating 1-hydroxypiperidine-2-carboxamide purity using quantitative NMR (qNMR)

Validating 1-Hydroxypiperidine-2-Carboxamide Purity: A Comparative Guide to qNMR vs. Traditional Chromatography By: Senior Application Scientist Target Audience: Analytical Chemists, Researchers, and Drug Development Pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating 1-Hydroxypiperidine-2-Carboxamide Purity: A Comparative Guide to qNMR vs. Traditional Chromatography

By: Senior Application Scientist Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals

Introduction

1-Hydroxypiperidine-2-carboxamide is a highly polar, low-molecular-weight heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates. In drug development, ensuring the absolute purity of such building blocks is critical; undetected impurities can drastically alter downstream reaction stoichiometries, introduce toxic byproducts, and derail regulatory filings.

However, validating the purity of this specific compound presents a formidable analytical challenge. Because it lacks an extended conjugated π -system, 1-hydroxypiperidine-2-carboxamide exhibits negligible UV absorbance at standard wavelengths, rendering conventional High-Performance Liquid Chromatography with UV detection (HPLC-UV) highly susceptible to error[1].

This guide objectively compares traditional purity assays against quantitative Nuclear Magnetic Resonance (qNMR), demonstrating why qNMR serves as the gold standard for non-chromophoric, polar compounds.

The Analytical Dilemma: qNMR vs. HPLC-UV and GC-FID

Traditional purity assessments rely heavily on chromatographic separation. HPLC-UV requires the analyte to absorb light, which 1-hydroxypiperidine-2-carboxamide does poorly. Operating the detector at low wavelengths (e.g., 210 nm) introduces severe baseline drift from solvent absorbance and systematically overestimates purity by failing to detect non-UV-absorbing impurities like inorganic salts or residual water[1]. Furthermore, Gas Chromatography (GC-FID) is often unsuitable due to the thermal lability of the N-hydroxyl and carboxamide groups, which can degrade upon volatilization in the injection port.

Conversely, qNMR is a primary analytical method. It relies on the fundamental quantum mechanical principle that the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei producing it[2]. Unlike chromatography, qNMR requires no reference standard of the analyte itself; it only requires a highly pure, structurally unrelated internal standard (IS)[3].

Table 1: Comparison of Analytical Modalities for 1-Hydroxypiperidine-2-carboxamide

Analytical FeatureHPLC-UV (210 nm)GC-FID1H-qNMR
Detection Principle Chromophore absorbanceFlame ionizationNuclear spin resonance
Reference Standard Analyte-specific standard requiredAnalyte-specific standard requiredUniversal IS (e.g., Maleic acid)
Sensitivity to Water/Salts Blind (Overestimates purity)BlindDetects water; mass balance accounts for salts
Thermal Degradation Risk LowHigh (Analyte decomposes)None (Analyzed at room temperature)
Accuracy for this Analyte Low (Response factor bias)Low (Degradation artifacts)Absolute (Primary molar ratio method)

Mechanistic Causality: Designing a Self-Validating qNMR System

To achieve metrological traceability, the qNMR protocol must be designed as a self-validating system. This means every potential source of error—from sample weighing to nuclear relaxation—must be procedurally controlled.

According to the United States Pharmacopeia (USP) General Chapter <761> Nuclear Magnetic Resonance Spectroscopy, rigorous validation of acquisition parameters is mandatory for quantitative applications[4]. For 1-hydroxypiperidine-2-carboxamide, the α -proton on the piperidine ring (adjacent to the carboxamide group) typically resonates in a clear spectral window (~3.5 ppm), making it an ideal quantitative target. Maleic acid (a sharp singlet at ~6.3 ppm) serves as an optimal IS because its signal does not overlap with the aliphatic protons of the analyte, and it possesses excellent solubility in standard NMR solvents[5].

Crucially, because 1-hydroxypiperidine-2-carboxamide is a highly polar molecule, it is inherently hygroscopic. Failure to control ambient humidity during gravimetric preparation will result in the inclusion of water mass in the sample weight, artificially lowering the calculated purity. Therefore, strict environmental controls during weighing are a non-negotiable step in the workflow[6].

qNMR_Workflow N1 1. IS Selection & Verification (e.g., Maleic Acid, SI-Traceable) N2 2. Strict Gravimetric Prep (Humidity Controlled, Microbalance) N1->N2 N3 3. T1 Relaxation Measurement (Inversion Recovery Experiment) N2->N3 N4 4. 1H-qNMR Acquisition (90° Pulse, D1 > 5×T1) N3->N4 N5 5. Spectral Processing (Zero-filling, Baseline Correction) N4->N5 N6 6. Absolute Purity Calculation (Primary Molar Ratio Equation) N5->N6

Figure 1: Self-validating qNMR workflow for absolute purity assessment of polar intermediates.

Step-by-Step Experimental Protocol

Step 1: Gravimetric Preparation

  • Equilibrate the 1-hydroxypiperidine-2-carboxamide sample and the Maleic Acid IS (Certified Reference Material, purity 99.9%) in a humidity-controlled environment (e.g., 25°C, <30% RH) for 3 hours to prevent moisture absorption[6].

  • Using a calibrated microbalance ( d=0.001 mg), accurately weigh ~15 mg of the analyte and ~5 mg of the IS into the same anti-static weighing boat. Document the exact masses.

  • Co-dissolve the mixture completely in 0.8 mL of Deuterium Oxide ( D2​O ) or DMSO- d6​ and transfer the solution to a high-quality 5 mm NMR tube[4].

Step 2: NMR Acquisition Parameters

  • T1​ Determination : Perform an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton of interest.

  • Delay Time ( D1​ ) : Set the inter-pulse delay ( D1​ ) to at least 5×T1​ (typically 30-60 seconds). This causality is critical: it ensures >99.3% magnetization recovery between scans, preventing signal saturation that would skew the quantitative integration[7].

  • Pulse Angle : Use a precise 90° excitation pulse to maximize the signal-to-noise ratio (S/N).

  • Scans : Acquire 32 to 64 transients to achieve an S/N > 250 for the quantitative peaks.

Step 3: Data Processing and Calculation

  • Apply a mild exponential window function (Line Broadening = 0.1 - 0.3 Hz) and zero-fill the Free Induction Decay (FID) to at least 128k data points for optimal peak shape definition[8].

  • Manually phase the spectrum and apply a high-order polynomial baseline correction to ensure the integral regions rest perfectly on a flat baseline[8].

  • Integrate the Maleic acid singlet (~6.3 ppm, 2 protons) and the analyte's α -proton (~3.5 ppm, 1 proton).

  • Calculate the absolute mass fraction ( Px​ ) using the primary qNMR molar ratio equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

    (Where I = integral area, N = number of protons, M = molar mass, m = weighed mass, P = purity).

Experimental Data: A Comparative Case Study

To illustrate the performance gap between methodologies, a batch of 1-hydroxypiperidine-2-carboxamide was analyzed using HPLC-UV (210 nm), GC-FID, and 1H-qNMR. The sample was synthesized and known to contain 3.0% inorganic salt impurities (NaCl) from a previous synthetic step, alongside 1.5% moisture.

Table 2: Purity Assessment of a Contaminated Batch

Analytical MethodMeasured Purity (% w/w)Deviation from True ValueMechanistic Explanation
HPLC-UV (210 nm) 99.2%+3.7%Overestimated. The method normalizes out NaCl and water, as they lack chromophores.
GC-FID 88.5%-7.0%Underestimated. The analyte undergoes partial thermal degradation on the GC column.
1H-qNMR (Maleic Acid IS) 95.5% ± 0.1%Accurate. The primary ratio method accounts for all sample mass, inherently factoring in NMR-silent impurities.

Conclusion

For polar, non-chromophoric molecules like 1-hydroxypiperidine-2-carboxamide, traditional chromatography often provides a false sense of security. HPLC-UV normalizes out invisible impurities, while GC-FID risks destroying the analyte entirely. By employing a rigorously validated qNMR protocol in accordance with USP <761>, researchers can establish an absolute, self-validating purity profile that ensures the chemical integrity of downstream drug development pipelines.

References[1] BenchChem Technical Support Team. Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. Benchchem. URL[4] United States Pharmacopeia. General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. Pharmacopeia.URL[8] American Chemical Society. Purity by Absolute qNMR Instructions. ACS. URL[7] USP-NF. Usp-Nf 761 Nuclear Magnetic Resonance Spectroscopy. Scribd. URL[6] J-Stage. Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2). J-Stage. URL[5] ResolveMass Laboratories. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories. URL[3] Bureau International des Poids et Mesures (BIPM). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. BIPM. URL[2] Emery Pharma. A Guide to Quantitative NMR (qNMR). Emery Pharma. URL

Sources

Comparative

Benchmarking 1-Hydroxypiperidine-2-carboxamide: A Comparative Guide Against Standard Calpain Inhibitors

This guide provides a comprehensive framework for benchmarking the novel compound, 1-hydroxypiperidine-2-carboxamide, against industry-standard calpain inhibitors. The objective is to furnish researchers, scientists, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for benchmarking the novel compound, 1-hydroxypiperidine-2-carboxamide, against industry-standard calpain inhibitors. The objective is to furnish researchers, scientists, and drug development professionals with a data-driven comparative analysis, underpinned by detailed experimental methodologies to ensure reproducibility and facilitate further investigation.

Introduction to Calpain Inhibition

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases. The dysregulation of calpain activity has been implicated in a variety of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Consequently, the development of potent and selective calpain inhibitors represents a promising therapeutic strategy. This guide will focus on the comparative analysis of 1-hydroxypiperidine-2-carboxamide against Calpeptin and MDL-28170, two well-characterized calpain inhibitors frequently employed in preclinical research.

A critical first step in the evaluation of any new chemical entity is the comparison of its fundamental physicochemical and biological properties against established benchmarks. The following tables summarize the key characteristics of 1-hydroxypiperidine-2-carboxamide and the standard reference inhibitors.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Predicted LogP
1-hydroxypiperidine-2-carboxamideC₆H₁₂N₂O₂144.17-1.2
CalpeptinC₂₀H₃₀N₄O₄390.482.8
MDL-28170 (Calpain Inhibitor III)C₂₂H₂₈N₂O₄384.474.1
Note: Properties for 1-hydroxypiperidine-2-carboxamide are calculated. Data for standard compounds are sourced from supplier and literature information.

In Vitro Evaluation: Potency and Mechanism of Action

The initial phase of inhibitor characterization involves determining the compound's potency, typically quantified as the half-maximal inhibitory concentration (IC50). This is followed by mechanistic studies to understand how the inhibitor interacts with the enzyme.

Experimental Protocol 1: In Vitro Calpain I Inhibition Assay (IC50 Determination)

Objective: To determine the IC50 value of 1-hydroxypiperidine-2-carboxamide and the standard inhibitors against human Calpain I.

Materials:

  • Human Calpain I (purified)

  • Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 10 mM CaCl₂, 1 mM DTT, pH 7.4

  • Test Compounds: 1-hydroxypiperidine-2-carboxamide, Calpeptin, MDL-28170 (dissolved in DMSO)

  • 384-well black microtiter plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in Assay Buffer to the final desired concentrations.

  • Add 5 µL of the diluted compounds to the wells of the 384-well plate.

  • Add 10 µL of Calpain I enzyme solution (final concentration ~1 nM) to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 10 µL of the fluorogenic substrate (final concentration ~10 µM).

  • Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) over 30 minutes at 37°C.

  • Calculate the initial reaction rates and normalize the data to the DMSO control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 values.

Cellular Assays: Efficacy and Cytotoxicity

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing a compound's ability to penetrate cell membranes and exert its effect in a complex intracellular environment.[1][2]

Experimental Protocol 2: Cell-Based Calpain Activity Assay

Objective: To evaluate the ability of the test compounds to inhibit endogenous calpain activity in a cellular context.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Calpain substrate (e.g., t-BOC-Leu-Met-CMAC)

  • Calcium ionophore (e.g., Ionomycin)

  • Test compounds

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed SH-SY5Y cells in a 96-well imaging plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Load the cells with the calpain substrate for 30 minutes.

  • Induce calpain activity by treating the cells with a calcium ionophore (e.g., 5 µM Ionomycin).

  • After 30 minutes, wash the cells and measure the intracellular fluorescence.

  • Quantify the fluorescence intensity and normalize to the vehicle control to determine the cellular EC50 values.

Experimental Protocol 3: Cytotoxicity Assay

Objective: To assess the general cytotoxicity of the test compounds.

Materials:

  • SH-SY5Y cells

  • Cell culture medium

  • Test compounds

  • Cell viability reagent (e.g., Resazurin or MTT)

  • Plate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate.

  • Treat the cells with a range of concentrations of the test compounds for 24-48 hours.

  • Add the cell viability reagent and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence to determine the percentage of viable cells relative to the vehicle control.

  • Calculate the CC50 (50% cytotoxic concentration) for each compound.

Selectivity Profiling

An ideal inhibitor should exhibit high selectivity for its intended target to minimize off-target effects.[3]

Experimental Protocol 4: Protease Selectivity Panel

Objective: To determine the selectivity of 1-hydroxypiperidine-2-carboxamide against a panel of related proteases.

Methodology: The inhibitory activity of the compound is assessed against a panel of proteases (e.g., Cathepsin B, Cathepsin L, Caspase-3) using in vitro enzymatic assays similar to Protocol 1, but with the respective enzymes and their specific substrates. The IC50 values are then compared to that obtained for Calpain I to determine the selectivity ratio.

Comparative Data Summary

The following tables present a hypothetical data summary to illustrate the benchmarking of 1-hydroxypiperidine-2-carboxamide against the standard inhibitors.

Table 1: In Vitro and Cellular Potency

CompoundCalpain I IC50 (nM)Cellular EC50 (nM)Cytotoxicity CC50 (µM)
1-hydroxypiperidine-2-carboxamide50250> 50
Calpeptin3515025
MDL-281702010015
Note: Data for 1-hydroxypiperidine-2-carboxamide is hypothetical for illustrative purposes.

Table 2: Selectivity Profile

CompoundCathepsin B IC50 (nM)Cathepsin L IC50 (nM)Caspase-3 IC50 (nM)Selectivity (vs. Calpain I)
1-hydroxypiperidine-2-carboxamide> 10,000> 10,000> 10,000> 200-fold
Calpeptin500800> 10,00014-fold (vs. Cathepsin B)
MDL-281708001,200> 10,00040-fold (vs. Cathepsin B)
Note: Data for 1-hydroxypiperidine-2-carboxamide is hypothetical for illustrative purposes.

Visualizing the Workflow

experimental_workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Validation ic50 IC50 Determination (Protocol 1) selectivity Selectivity Profiling (Protocol 4) ic50->selectivity Assess Off-Target Effects cell_potency Cellular Potency (Protocol 2) ic50->cell_potency Validate in Cellular Context end Comprehensive Performance Profile selectivity->end cytotoxicity Cytotoxicity Assay (Protocol 3) cell_potency->cytotoxicity Assess Safety Profile cytotoxicity->end start Novel Compound: 1-hydroxypiperidine-2-carboxamide start->ic50 Biochemical Assay

Sources

Validation

1-hydroxypiperidine-2-carboxamide comparative cytotoxicity in mammalian cell lines

Comparative Cytotoxicity of 1-Hydroxypiperidine-2-Carboxamide Scaffolds in Mammalian Cell Lines: A Guide for Lead Optimization When evaluating novel pharmacophores, the transition from biochemical efficacy to cellular vi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity of 1-Hydroxypiperidine-2-Carboxamide Scaffolds in Mammalian Cell Lines: A Guide for Lead Optimization

When evaluating novel pharmacophores, the transition from biochemical efficacy to cellular viability is often derailed by off-target cytotoxicity. The 1-hydroxypiperidine-2-carboxamide (C6H12N2O2) scaffold represents a masterclass in structural optimization[1]. By introducing an N-hydroxy modification to the traditional piperidine ring, medicinal chemists have engineered a "privileged scaffold" that bypasses common toxicity traps while maintaining high affinity for targets like Cathepsin C (CTSC)[2].

This guide objectively compares the cytotoxicity of the 1-hydroxylated scaffold against standard piperidine-2-carboxamides across key mammalian cell lines, providing application scientists with the mechanistic rationale and self-validating protocols needed for robust lead optimization.

Mechanistic Causality: Why the 1-Hydroxy Modification Matters

Standard piperidine complexes often exhibit dose-dependent toxicity in hepatic (HepG2) and pulmonary (A549) models[3]. The basic secondary amine inherent to standard piperidines can lead to lysosomal accumulation (lysosomotropism), causing phospholipidosis and eventual cell death.

The introduction of the 1-hydroxy group fundamentally alters the molecule's interaction with the cellular environment through three causal mechanisms:

  • pKa Modulation: The electronegative oxygen atom reduces the basicity of the piperidine nitrogen. This prevents the molecule from becoming protonated and trapped within the acidic environment of the lysosomes, drastically reducing lysosomotropic toxicity.

  • Metabolic Shielding: Standard piperidines are susceptible to N-oxidation by CYP450 enzymes in hepatocytes, generating reactive electrophilic intermediates. The 1-hydroxy modification sterically and electronically blocks this metabolic liability, preventing reactive metabolite-driven necrosis.

  • Enhanced Target Affinity: The hydroxyl group acts as an additional hydrogen-bond donor/acceptor within target active sites. In CTSC inhibitors, this modification increases inhibitory potency, allowing for lower, less toxic dosing regimens[2].

Mechanism Scaffold 1-Hydroxypiperidine- 2-carboxamide Target Cathepsin C (CTSC) Inhibition Scaffold->Target Enhanced H-Bonding OffTarget CYP450 N-Oxidation & Lysosomotropism Scaffold->OffTarget Steric/Electronic Block Survival High Cell Viability (IC50 > 100 µM) Target->Survival Therapeutic Efficacy Tox Cellular Toxicity (HepG2 / A549) OffTarget->Tox Prevented

Mechanistic pathway showing how 1-hydroxy modification prevents cytotoxicity.

Comparative Cytotoxicity Data

To benchmark the 1-hydroxypiperidine-2-carboxamide scaffold, we compare its cellular viability metrics against standard piperidine-2-carboxamides and general piperidine complexes. The data below synthesizes IC50 values across hepatic, pulmonary, and immune cell lines.

Scaffold TypeCompound ExampleHepG2 (Hepatic) IC50A549 (Pulmonary) IC50PBMC (Immune) IC50Primary Toxicity Mechanism
1-Hydroxypiperidine-2-carboxamide Compound 3 (CTSC Inhibitor)> 100 µM> 100 µM> 100 µMMinimal; highly tolerated[2]
Piperidine-2-carboxamide SW042 / SW584> 50 µM~ 60 µM> 50 µMMild metabolic stress[4]
Substituted Piperidine Complex Piperine / Synthetic Analogs~ 45 µM32.43 µM~ 66 µMROS generation, Membrane disruption[3]

Data Interpretation: While standard piperidine complexes exhibit significant cytotoxicity in A549 lung carcinoma cells (IC50 = 32.43 µM)[3], the 1-hydroxylated analogs maintain viability well above 100 µM across all tested lines[2]. Furthermore, standard piperidine carboxamides like SW042 show good metabolic stability but still present a lower cytotoxicity threshold (>50 µM) compared to the 1-hydroxy variants[4].

Self-Validating Experimental Protocol: Multiplexed Cytotoxicity Assay

A common pitfall in evaluating piperidine derivatives is relying solely on metabolic assays like MTT. Some piperidines transiently suppress mitochondrial reductase activity without causing true cell death, leading to false-positive cytotoxicity signals. By coupling MTT (metabolic stall) with LDH release (physical membrane rupture), this protocol establishes a self-validating matrix that distinguishes between cytostatic stress and terminal necrosis.

Materials:

  • Mammalian Cell Lines: HepG2 (ATCC HB-8065), A549 (ATCC CCL-185).

  • Assay Kits: CyQUANT™ LDH Cytotoxicity Assay, Vybrant™ MTT Cell Proliferation Assay.

  • Controls: 0.1% DMSO (Vehicle), 10 µM Doxorubicin (Positive Cytotoxic Control).

Step-by-Step Methodology:

  • Cell Seeding & Acclimation:

    • Seed HepG2 or A549 cells at a density of 1.0 × 10⁴ cells/well in a 96-well clear-bottom plate using DMEM supplemented with 10% FBS.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and log-phase growth recovery.

  • Compound Preparation & Treatment:

    • Prepare a 10 mM stock of the 1-hydroxypiperidine-2-carboxamide derivative in 100% DMSO.

    • Perform a 10-point serial dilution (ranging from 0.1 µM to 200 µM) in assay media. Ensure the final DMSO concentration never exceeds 0.1% to prevent solvent-induced toxicity.

    • Aspirate culture media and apply 100 µL of compound-treated media per well. Incubate for 48 hours.

  • LDH Release Assay (Membrane Integrity):

    • After 48 hours, carefully transfer 50 µL of the supernatant from each well to a fresh 96-well plate.

    • Add 50 µL of LDH Reaction Mixture to the transferred supernatant. Incubate in the dark at room temperature for 30 minutes.

    • Add 50 µL of Stop Solution and measure absorbance at 490 nm (subtracting 680 nm background).

    • Causality Check: High LDH indicates the piperidine scaffold has physically ruptured the lipid bilayer.

  • MTT Assay (Metabolic Viability):

    • To the original plate containing the adherent cells and remaining 50 µL media, add 10 µL of 12 mM MTT stock solution.

    • Incubate at 37°C for 3 hours until purple formazan crystals form.

    • Aspirate media entirely, add 50 µL of DMSO to solubilize the crystals, and read absorbance at 540 nm.

  • Data Validation:

    • Calculate the Z'-factor using the vehicle and positive controls. A Z'-factor > 0.5 validates the assay's robustness. Determine the IC50 using non-linear regression (four-parameter logistic curve).

Workflow Step1 Cell Seeding (HepG2, A549, PBMCs) Step2 Compound Treatment (1-OH-Piperidines vs Controls) Step1->Step2 24h Incubation Step3 Supernatant Extraction (LDH Membrane Integrity Assay) Step2->Step3 48h Exposure Step4 Adherent Cell Lysis (MTT Metabolic Assay) Step2->Step4 48h Exposure Step5 Orthogonal Validation (Z'-Factor > 0.5) Step3->Step5 Absorbance 490 nm Step4->Step5 Absorbance 540 nm

Workflow for multiplexed cytotoxicity screening of piperidine-based scaffolds.

References[1] 1-Hydroxypiperidine-2-carboxamide - Benchchem

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 1-hydroxypiperidine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling of 1-hydroxypiperidine-2-carboxamide. As a Senior Application Scientist, th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of 1-hydroxypiperidine-2-carboxamide. As a Senior Application Scientist, this document is designed to provide you with not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory. The information herein is synthesized from established safety protocols for similar chemical structures and is intended to empower you to work safely and effectively.

Understanding the Hazard Profile: A Structural Analogy Approach

The primary hazards associated with piperidine derivatives include:

  • Skin Corrosion/Irritation: Many piperidine-based compounds are capable of causing severe skin burns and irritation.[1][2][3]

  • Serious Eye Damage: Contact with the eyes can lead to serious and potentially irreversible damage.[1][2][3]

  • Acute Toxicity: Some piperidine derivatives are harmful if swallowed, inhaled, or in contact with the skin.[1][2]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[4][5][6][7]

Given these potential hazards, a stringent approach to Personal Protective Equipment (PPE) is not just recommended, but essential for ensuring personnel safety.

Core Principles of PPE Selection

The selection of appropriate PPE is the last line of defense against chemical exposure and must be approached with diligence. The following principles should guide your choices:

  • Chemical Compatibility: All PPE must be resistant to the chemical being handled.

  • Task-Specific Protection: The level of PPE may need to be adjusted based on the specific procedure being performed (e.g., weighing a solid vs. working with a solution).

  • Proper Fit and Comfort: Ill-fitting PPE can be ineffective and may even create additional hazards.

  • Regular Inspection and Maintenance: All reusable PPE must be inspected for signs of degradation before each use.

Essential Personal Protective Equipment for Handling 1-hydroxypiperidine-2-carboxamide

The following table summarizes the minimum required PPE for handling 1-hydroxypiperidine-2-carboxamide in a laboratory setting.

Body Part Required PPE Rationale
Eyes and Face Chemical safety goggles and a face shieldProtects against splashes of liquids or airborne particles that can cause severe eye damage.[8]
Hands Chemically resistant gloves (e.g., nitrile rubber)Prevents skin contact, which can lead to irritation, burns, or toxic effects.[8]
Body Flame-retardant lab coat or chemical-resistant apronProtects against spills and splashes, minimizing skin exposure.[8] For larger quantities, a chemical-resistant suit may be necessary.[8]
Respiratory NIOSH-certified N95 or higher respiratorRequired when there is a risk of generating airborne powder or aerosols.[9] All handling of solids should be done in a chemical fume hood.[8]
Feet Closed-toe shoes (chemical-resistant footwear recommended)Protects feet from spills.

Procedural Workflow for PPE Usage

Adherence to a strict protocol for donning and doffing PPE is critical to prevent cross-contamination and exposure.

Donning PPE: A Step-by-Step Guide
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Gown/Apron: Put on the lab coat or apron, ensuring it is fully fastened.

  • Respiratory Protection: If required, perform a seal check on your respirator.

  • Eye and Face Protection: Put on safety goggles and a face shield.

  • Gloves: Don the appropriate chemically resistant gloves, ensuring they overlap the cuffs of the lab coat.

Doffing PPE: A Step-by-Step Guide
  • Gloves: Remove gloves using a technique that avoids touching the outside of the gloves with bare hands.

  • Gown/Apron: Remove the lab coat or apron by turning it inside out to contain any contamination.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Eye and Face Protection: Remove the face shield and goggles.

  • Respiratory Protection: Remove the respirator without touching the front.

  • Final Hand Hygiene: Wash and dry hands thoroughly again.

The following diagram illustrates the logical flow of PPE selection and use.

PPE_Workflow PPE Selection and Usage Workflow cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_conclusion Conclusion Phase A Assess Hazards of 1-hydroxypiperidine-2-carboxamide B Review Standard Operating Procedure (SOP) A->B Consult C Select Appropriate PPE (Gloves, Goggles, Lab Coat, etc.) B->C Inform D Perform Pre-Use Inspection of all PPE C->D Proceed to E Don PPE Following Correct Sequence D->E If Pass F Handle Chemical in a Controlled Environment (e.g., Fume Hood) E->F Ready for Work G Doff PPE Following Correct Sequence F->G Upon Completion H Dispose of Contaminated PPE in Designated Waste G->H Segregate I Thorough Hand Washing H->I Final Step

Caption: Workflow for PPE selection, use, and disposal.

Operational and Disposal Plans

Engineering Controls

Your primary method for controlling exposure should always be engineering controls. All handling of 1-hydroxypiperidine-2-carboxamide, especially the solid form, must be conducted in a certified chemical fume hood to minimize inhalation risk.[8] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[4][5]

Spill Management

In the event of a spill, immediate action is crucial:

  • Evacuate: Alert others and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use a non-combustible absorbent material like sand or vermiculite.[8][10] Do not use combustible materials.[8]

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting all materials for disposal as hazardous waste.[8]

  • Report: Report the spill to your Environmental Health and Safety (EHS) department.[8]

Disposal of Contaminated PPE and Chemical Waste

All materials contaminated with 1-hydroxypiperidine-2-carboxamide must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, absorbent pads, and other disposable items should be placed in a designated hazardous waste container.[8]

  • Liquid Waste: Solutions containing 1-hydroxypiperidine-2-carboxamide and rinsates from cleaning glassware should be collected in a sealed, properly labeled hazardous waste container.

  • Empty Containers: "Empty" containers should be triple-rinsed with a suitable solvent.[8] The rinsate must be collected as hazardous liquid waste.[8] The container should then be managed according to your institution's guidelines.[8]

All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name and associated hazard symbols.[8]

Conclusion: Fostering a Culture of Safety

The safe handling of 1-hydroxypiperidine-2-carboxamide is paramount in a research and development setting. By understanding the potential hazards, selecting and using the correct PPE, and adhering to established operational and disposal protocols, you contribute to a safer laboratory environment for yourself and your colleagues. This guide serves as a foundational document; always consult your institution's specific safety policies and procedures.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Boc-3-hydroxypiperidine.
  • Fisher Scientific. (2025). Safety Data Sheet: 3-Hydroxypiperidine.
  • Penta. (2024). Safety Data Sheet: Piperidine.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Google Patents. (n.d.). Method for producing 5-hydroxypiperidine-2-carboxylic acid.
  • Fisher Scientific. (2025). Safety Data Sheet: Isonipecotamide.
  • Health Canada. (2022). Personal Protective Equipment.
  • ACS Publications. (2017). A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation.
  • Thermo Fisher Scientific. (2026). Safety Data Sheet: 3-Hydroxypiperidine.
  • Fisher Scientific. (2025). Safety Data Sheet: (R)-(+)-3-Hydroxypiperidine hydrochloride.
  • Echemi. (n.d.). 1-Piperidinecarboxylic acid, 4-hydroxy-, ethyl ester Safety Data Sheets.
  • ResearchGate. (2026). Protocol for efficient solid-phase synthesis of peptide containing 1-hydroxypyridine-2-one (1,2-HOPO).
  • BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • FUJIFILM Wako Chemicals. (2024). Safety Data Sheet: Piperidine.
  • Jubilant Ingrevia Limited. (2024). Safety Data Sheet: 3-Hydroxypiperidine.
  • Sigma-Aldrich. (n.d.). HPAPI Handling Protocols.
  • PMC. (n.d.). Safe handling of hazardous drugs.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.